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  • Product: 4-Isopropoxy-1H-pyrazole
  • CAS: 14884-03-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Isopropoxy-1H-pyrazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold and the Significance of 4-Isopropoxy-1H-pyrazole The pyrazole nucleus, a five-membered aromatic heterocycle containing t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Significance of 4-Isopropoxy-1H-pyrazole

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and ability to engage in a wide range of biological interactions have led to its incorporation into numerous approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a spectrum of diseases, including cancer (e.g., Ibrutinib, Ruxolitinib), inflammation (e.g., Celecoxib), and rheumatoid arthritis (e.g., Baricitinib).[1] The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the pyrazole ring.[2]

This guide focuses on a specific, yet highly promising derivative: 4-Isopropoxy-1H-pyrazole (CAS Number: 14884-03-8, Molecular Formula: C6H10N2O).[3] The introduction of an isopropoxy group at the 4-position of the pyrazole ring imparts unique physicochemical properties that can influence its solubility, lipophilicity, and metabolic stability, making it an attractive building block for the design of novel drug candidates.[1] This document serves as a comprehensive technical resource, providing insights into the synthesis, structural characterization, potential reactivity, and applications of 4-Isopropoxy-1H-pyrazole for professionals engaged in drug discovery and organic synthesis.

Molecular and Physicochemical Profile

A clear understanding of the fundamental properties of 4-Isopropoxy-1H-pyrazole is essential for its effective utilization in research and development.

PropertyValueSource
CAS Number 14884-03-8[3]
Molecular Formula C6H10N2O[3]
Molecular Weight 126.16 g/mol [1]
Appearance Not explicitly documented; likely a solid or liquid at room temperature.Inferred
Melting Point Not explicitly documented.
Boiling Point Not explicitly documented.
Solubility Not explicitly documented, but the isopropoxy group may enhance solubility in organic solvents.Inferred

Synthesis of 4-Isopropoxy-1H-pyrazole: A Proposed Experimental Protocol

Proposed Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-hydroxypyrazole 4-Hydroxy-1H-pyrazole reaction_center + 4-hydroxypyrazole->reaction_center isopropyl_bromide 2-Bromopropane isopropyl_bromide->reaction_center base Base (e.g., NaH, K2CO3) base->reaction_center 4-isopropoxypyrazole 4-Isopropoxy-1H-pyrazole reaction_center->4-isopropoxypyrazole Williamson Ether Synthesis (SN2 Reaction)

Caption: Proposed synthesis of 4-Isopropoxy-1H-pyrazole via Williamson ether synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-established procedure for Williamson ether synthesis and is expected to be effective for the preparation of 4-Isopropoxy-1H-pyrazole.

Materials:

  • 4-Hydroxy-1H-pyrazole

  • 2-Bromopropane (or 2-Iodopropane)

  • Sodium hydride (NaH) or Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Deprotonation of 4-Hydroxy-1H-pyrazole:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-1H-pyrazole (1.0 eq) and anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium pyrazolide salt.

  • Alkylation (SN2 Reaction):

    • To the stirred solution of the sodium pyrazolide, add 2-bromopropane (1.2 eq) dropwise via a syringe or dropping funnel at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Isopropoxy-1H-pyrazole.

Structural Elucidation and Spectroscopic Analysis (Predicted)

While experimental spectra for 4-Isopropoxy-1H-pyrazole are not available in the searched literature, we can predict the expected spectroscopic data based on the known values for the pyrazole core and the isopropoxy group. This predicted data is invaluable for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrazole ring and the isopropoxy group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3, H-5 (pyrazole)~7.5 - 7.8s (singlet)-2H
-CH- (isopropoxy)~4.4 - 4.6sept (septet)~6.01H
-CH₃ (isopropoxy)~1.3 - 1.4d (doublet)~6.06H
N-H (pyrazole)Broad singlet, variablebr s-1H

The chemical shifts are predicted for a CDCl₃ solution. The N-H proton signal may be broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-4 (pyrazole, C-O)~150 - 155
C-3, C-5 (pyrazole)~125 - 130
-CH- (isopropoxy)~70 - 75
-CH₃ (isopropoxy)~22 - 24
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H stretch (pyrazole)3100 - 3300 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C, C=N stretch (pyrazole ring)1450 - 1600
C-O stretch (ether)1050 - 1150
Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 126.16

  • Key Fragmentation: Loss of the isopropoxy group, and fragmentation of the pyrazole ring.

Chemical Reactivity and Stability

The reactivity of 4-Isopropoxy-1H-pyrazole is governed by the electronic nature of the pyrazole ring and the isopropoxy substituent.

  • N-Alkylation/Acylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily alkylated or acylated.

  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, although the 4-position is blocked by the isopropoxy group. Reactions would likely occur at the C-3 or C-5 positions, influenced by the directing effects of the ring nitrogens and the alkoxy group.

  • Stability: The compound is expected to be stable under normal laboratory conditions. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Applications in Drug Discovery and Organic Synthesis

As a functionalized pyrazole derivative, 4-Isopropoxy-1H-pyrazole is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]

Workflow for Utilizing 4-Isopropoxy-1H-pyrazole in Drug Discovery

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A 4-Isopropoxy-1H-pyrazole (Starting Material) B N-Alkylation/ Acylation A->B C C-C Coupling (e.g., Suzuki, Heck) A->C D Library of Novel Pyrazole Derivatives B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I In vitro & In vivo Toxicity Studies H->I J Pharmacokinetic (ADME) Profiling H->J K Candidate Drug Selection I->K J->K

Caption: A typical workflow for the use of 4-Isopropoxy-1H-pyrazole in a drug discovery program.

The isopropoxy group can be strategically employed to fine-tune the pharmacological profile of a lead compound. Its size and lipophilicity can influence binding to target proteins and affect absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Isopropoxy-1H-pyrazole is not publicly available, general safety precautions for handling pyrazole derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Isopropoxy-1H-pyrazole represents a valuable and versatile building block for organic synthesis and medicinal chemistry. Its pyrazole core provides a proven scaffold for biological activity, while the 4-isopropoxy substituent offers a means to modulate its physicochemical properties. Although detailed experimental data for this specific compound is not widely published, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. As the quest for novel therapeutics continues, the strategic use of functionalized pyrazoles like 4-Isopropoxy-1H-pyrazole will undoubtedly play a significant role in the future of drug discovery.

References

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. MDPI. [Link]

  • 4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. PubMed. [Link]

  • 4-Isopropoxy-1H-pyrazole | MFCD23113525 | AA Blocks. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Exploratory

Technical Guide: Biological Activity of the 4-Isopropoxy-1H-pyrazole Scaffold

Part 1: Executive Summary The 4-Isopropoxy-1H-pyrazole scaffold (CAS: 14884-03-8) represents a specialized structural motif in medicinal chemistry, distinct from the more common 3- or 5-substituted pyrazoles.[1] While th...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The 4-Isopropoxy-1H-pyrazole scaffold (CAS: 14884-03-8) represents a specialized structural motif in medicinal chemistry, distinct from the more common 3- or 5-substituted pyrazoles.[1] While the pyrazole ring itself is a "privileged scaffold" found in blockbuster drugs like Ruxolitinib and Celecoxib, the introduction of an isopropoxy group at the 4-position serves a specific strategic function: it modulates lipophilicity (


), provides a steric handle for hydrophobic pocket filling, and alters the electronic properties of the aromatic ring without disrupting the critical hydrogen-bonding capability of the pyrazole nitrogens.

This guide analyzes the biological utility of this scaffold, focusing on its validated role in anti-tubercular therapeutics (targeting CYP121A1) and its application in kinase inhibitor design .

Part 2: Structural Activity Relationship (SAR) & Chemical Core

The Physicochemical Advantage

The 4-isopropoxy-1H-pyrazole moiety offers a unique balance of electronic and steric features compared to its 4-chloro or 4-methyl counterparts.

FeatureChemical ConsequenceBiological Implication
Isopropoxy Group Electron-donating (+M effect); Steric bulk (

)
Increases electron density of the ring; fills hydrophobic sub-pockets (e.g., ATP binding sites).
Pyrazole Core Amphoteric (pKa ~2.5 / 14.0); H-bond donor (NH) and acceptor (N:)Mimics the purine ring of ATP; forms critical "hinge region" hydrogen bonds in kinases.
4-Position Substitution Solvent-exposed or buried depending on targetThe 4-position is metabolically vulnerable (oxidation to 4-OH); capping it with isopropoxy blocks metabolism while retaining solubility.
Metabolic Stability

Unsubstituted pyrazoles are often metabolized to 4-hydroxypyrazoles by hepatic CYP450 enzymes. Pre-installing the 4-isopropoxy group blocks this primary metabolic soft spot, potentially extending the half-life (


) of the parent compound while acting as a bioisostere for other hydrophobic groups.

Part 3: Primary Biological Application

Case Study: Anti-Tuberculosis Agents (CYP121A1 Inhibition)[2][3]

Recent high-impact research has identified 4-alkoxypyrazoles as potent inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1 , an essential enzyme for mycobacterial viability.

Mechanism of Action

CYP121A1 catalyzes the formation of mycocyclosin, a reaction essential for Mtb cell wall stability. 4-Isopropoxy-1H-pyrazole derivatives function as Type II inhibitors :

  • Direct Coordination: The pyrazole nitrogen coordinates directly to the heme iron of CYP121A1.

  • Hydrophobic Anchoring: The 4-isopropoxy group fits snugly into the hydrophobic active site pocket, displacing water and stabilizing the inhibitor-enzyme complex.

  • Spectral Shift: Binding induces a characteristic Type II spectral shift (Soret peak shift from ~418 nm to ~425 nm), indicating displacement of the native water ligand.

Key Finding: The isopropoxy derivative (specifically in 4-chloroaryl pyrazole series) demonstrated superior binding affinity (


) compared to smaller alkoxy groups, suggesting the isopropyl group optimally fills the available hydrophobic space above the heme.

Part 4: Experimental Protocols

Protocol: Synthesis of 4-Isopropoxy-1H-pyrazole

Note: This protocol synthesizes the core scaffold from 4-hydroxypyrazole.

Reagents: 4-Hydroxypyrazole (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (


, 2.0 eq), DMF (anhydrous).
  • Dissolution: Dissolve 4-hydroxypyrazole in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide-like anion.
    
  • Alkylation: Dropwise add isopropyl bromide.

  • Heating: Heat the reaction mixture to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation:

  • 1H NMR (DMSO-d6): Look for the septet at ~4.3 ppm (isopropoxy CH) and doublet at ~1.2 ppm (methyls).

  • MS (ESI): [M+H]+ = 127.1.

Protocol: CYP121A1 Binding Assay (Spectral Shift)

Purpose: To determine the binding affinity (


) of the 4-isopropoxy derivative.
  • Protein Prep: Dilute purified recombinant Mtb CYP121A1 to 4

    
     in 50 mM Potassium Phosphate buffer (pH 7.4).
    
  • Baseline Scan: Record the UV-Vis spectrum (250–800 nm) of the enzyme alone.

  • Titration: Add the 4-isopropoxy-pyrazole compound (dissolved in DMSO) in stepwise increments (0.5

    
     to 100 
    
    
    
    ). Keep DMSO < 1%.
  • Measurement: Record the spectrum after each addition.

  • Analysis: Plot the difference in absorbance (

    
    ) against ligand concentration. Fit data to the Michaelis-Menten or Hill equation to calculate 
    
    
    
    .

Part 5: Visualization & Workflows

Mechanism of Action: CYP121A1 Inhibition

The following diagram illustrates the Type II binding mechanism where the 4-isopropoxy scaffold blocks the essential mycobacterial pathway.

CYP121A1_Inhibition Substrate Cyclo(L-Tyr-L-Tyr) Enzyme CYP121A1 (Heme-Iron) Substrate->Enzyme Native Binding Product Mycocyclosin (Cell Wall Integrity) Enzyme->Product Catalysis Complex Inhibitor-Heme Complex (Type II Binding) Enzyme->Complex Ligand Displacement Inhibitor 4-Isopropoxy-1H-pyrazole Derivative Inhibitor->Enzyme Competition (Kd ~17 uM) Complex->Product Blockade Death Mycobacterial Cell Death Complex->Death Essential Gene Inhibition

Caption: Logical flow of CYP121A1 inhibition by 4-isopropoxy-1H-pyrazole derivatives, leading to anti-tubercular activity.[2]

Medicinal Chemistry Optimization Workflow

This workflow describes how to utilize the 4-isopropoxy scaffold in a hit-to-lead campaign.

MedChem_Workflow cluster_Properties Property Optimization Start Hit Identification (Pyrazole Core) Mod1 4-Position Scan (H, Cl, Me, OMe, OiPr) Start->Mod1 Select Selection: 4-Isopropoxy Mod1->Select Best Balance Prop1 Lipophilicity (LogP +0.5) Select->Prop1 Prop2 Metabolic Stability (Block 4-OH) Select->Prop2 Prop3 Steric Fit (Hydrophobic Pocket) Select->Prop3 Lead Optimized Lead Candidate Prop1->Lead Prop2->Lead Prop3->Lead

Caption: Optimization strategy utilizing the 4-isopropoxy group to enhance physicochemical properties of pyrazole leads.

Part 6: References

  • Alshabani, L. A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry , 13, 1311-1326.

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[3][4][5] A review. Organic Preparations and Procedures International , 43(5), 377-442.

  • BenchChem. (n.d.). 4-Isopropoxy-1H-pyrazole Product Information. BenchChem Database .

  • Kumar, V., et al. (2013). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-cancer agents: A review. European Journal of Medicinal Chemistry , 69, 735-753.

Sources

Foundational

An In-Depth Technical Guide to the Discovery and Screening of Novel 4-Isopropoxy-1H-pyrazole Analogs

Foreword: The Strategic Imperative for Novel Scaffolds In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter is driven by the dual challenges of complex disease biology and the emerge...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Scaffolds

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter is driven by the dual challenges of complex disease biology and the emergence of drug resistance. The pyrazole nucleus has long been recognized as a "privileged scaffold"—a molecular framework that is not only metabolically stable but also capable of presenting functional groups in precise three-dimensional orientations to engage with a wide array of biological targets.[1][2] This versatility has led to the development of numerous blockbuster drugs, from the anti-inflammatory celecoxib to a new generation of kinase inhibitors like ibrutinib and ruxolitinib.[3]

This guide moves beyond the general utility of pyrazoles to focus on a specific, rationally designed subclass: 4-isopropoxy-1H-pyrazole analogs . The strategic introduction of an isopropoxy group at the C4 position of the pyrazole ring is a deliberate tactic aimed at modulating key pharmaceutical properties. This bulky yet flexible alkyl ether can enhance metabolic stability, improve cell permeability by increasing lipophilicity, and provide a vector for exploring deep, hydrophobic pockets within a target protein's active site.

We will ground our exploration in a tangible and critical therapeutic area: the fight against Mycobacterium tuberculosis (Mtb). Specifically, we will use the discovery of 4-isopropoxy-1H-pyrazole analogs as inhibitors of Cytochrome P450 121A1 (CYP121A1)—an essential enzyme for Mtb survival—as a central case study to illustrate the entire discovery and screening workflow.[4] This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale that underpins them.

Section 1: The Target - Why CYP121A1 is a Compelling Target in Mycobacterium tuberculosis

The selection of a biological target is the foundational decision in any drug discovery campaign. CYP121A1 is a highly attractive target for novel anti-tubercular agents due to its essentiality for bacterial viability.

  • Enzymatic Function: CYP121A1 is a P450 enzyme that catalyzes the crucial C-C bond coupling between two tyrosine residues, forming the cyclodityrosine (cYY) molecule.[4] This is a vital step in the biosynthesis of essential components for the bacterium.

  • Essentiality: Genetic knockdown and chemical inhibition studies have confirmed that CYP121A1 is indispensable for the growth and survival of Mtb. Its inhibition leads to bacterial death, making it a prime candidate for bactericidal, rather than merely bacteriostatic, agents.

  • Absence in Humans: The CYP121 family is not present in humans. This provides a clear pathway to developing selective inhibitors with a potentially wide therapeutic window, minimizing the risk of off-target effects that often plague antimicrobial drug development.

Our objective, therefore, is to identify and characterize 4-isopropoxy-1H-pyrazole analogs that can effectively bind to and inhibit the catalytic function of CYP121A1, disrupting a vital pathway for Mtb.

cluster_Mtb Mycobacterium tuberculosis Cell Tyrosine L-Tyrosine CYP121A1 CYP121A1 Enzyme Tyrosine->CYP121A1 Substrate cYY Cyclodityrosine (cYY) CYP121A1->cYY Catalyzes C-C Coupling Essential_Metabolites Essential Metabolites cYY->Essential_Metabolites Survival Bacterial Survival Essential_Metabolites->Survival Inhibitor 4-Isopropoxy-1H-pyrazole Analog (Inhibitor) Inhibitor->CYP121A1 Binds & Inhibits

Caption: Simplified pathway showing CYP121A1's essential role.

Section 2: Synthetic Strategy for 4-Isopropoxy-1H-Pyrazole Analogs

The synthesis of these analogs is a multi-step process that must be robust and adaptable to allow for the creation of a diverse chemical library for screening. The general approach involves the initial construction of a 4-hydroxy-1H-pyrazole core, followed by etherification to install the desired isopropoxy group. This strategy allows for late-stage diversification, a key principle in modern medicinal chemistry.

Core Synthetic Workflow

The workflow begins with the formation of the pyrazole ring, a classic heterocyclic synthesis, followed by the specific alkylation at the C4 position.

start Starting Materials (e.g., Diketone & Hydrazine) step1 Step 1: Cyclocondensation Formation of Pyrazole Ring start->step1 intermediate1 Intermediate: Substituted 1H-Pyrazole step1->intermediate1 step2 Step 2: C4-Hydroxylation (or Precursor Synthesis) intermediate1->step2 intermediate2 Intermediate: 4-Hydroxy-1H-Pyrazole Analog step2->intermediate2 step3 Step 3: Williamson Ether Synthesis (O-Alkylation) intermediate2->step3 final_product Final Product: 4-Isopropoxy-1H-Pyrazole Analog step3->final_product

Caption: Generalized synthetic workflow for target analogs.

Detailed Experimental Protocol: Synthesis of a 4-Isopropoxy Diarylpyrazole Analog

This protocol is a representative synthesis based on established methods for creating substituted pyrazoles and subsequent etherification.[4][5]

Step 1: Synthesis of 1,3-Diaryl-1,3-propanedione

  • To a stirred solution of an appropriate acetophenone (1.0 eq) and a methyl ester (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (2.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-cold 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the 1,3-diketone intermediate.

Step 2: Formation of the 4-Hydroxy-1H-Pyrazole Core

  • Dissolve the 1,3-diaryl-1,3-propanedione (1.0 eq) and a substituted hydrazine hydrochloride (1.1 eq) in ethanol.

  • Add a base such as sodium acetate (2.0 eq) and reflux the mixture for 4-6 hours. Rationale: The base is required to free the hydrazine nucleophile from its salt form.

  • If starting with a precursor that allows for subsequent hydroxylation, further steps would be required. For this example, we assume a route that directly yields or is easily converted to a 4-hydroxy pyrazole.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 4-hydroxy-1H-pyrazole.

Step 3: O-Alkylation to Install the Isopropoxy Moiety

  • To a solution of the 4-hydroxy-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 2-iodopropane (isopropyl iodide, 1.5 eq) to the mixture. Causality: Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. The alkoxide then attacks the electrophilic carbon of the 2-iodopropane in a classic SN2 reaction.

  • Stir the reaction at 60 °C for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final compound via column chromatography to yield the target 4-isopropoxy-1H-pyrazole analog.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Section 3: The Screening Cascade: From Hit Identification to Mechanistic Validation

A tiered screening approach is essential for efficiently identifying potent and selective inhibitors from a chemical library while minimizing resource expenditure. This cascade progresses from broad, high-throughput assays to specific, target-based mechanistic studies.

cluster_workflow Screening Cascade Workflow A Tier 1: Primary Screen (High-Throughput) Whole-Cell Mtb Growth Inhibition Assay (e.g., SPOTi Assay) B Tier 2: Target Engagement In Vitro Biochemical Assay CYP121A1 Binding Affinity (Kd) (UV-vis Spectroscopy) A->B Active 'Hits' Progress C Tier 3: Cellular Mechanism & Selectivity Cell-based Target Inhibition Counter-screening against human CYPs B->C Potent Binders Progress D Lead Candidate C->D Selective, On-Target Inhibitors Progress

Caption: A multi-tiered screening cascade for inhibitor discovery.

Tier 1: Primary Screen - Whole-Cell Activity

The primary screen aims to identify compounds with any activity against the live pathogen.

  • Assay: Spot-culture growth inhibition (SPOTi) assay against Mtb H37Rv.

  • Rationale: This is a cost-effective, medium-throughput assay that directly measures the compound's ability to inhibit bacterial growth. It provides a holistic view, as the compound must be able to penetrate the complex mycobacterial cell wall and evade efflux pumps to be active.

  • Endpoint: Minimum Inhibitory Concentration (MIC₉₀) - the lowest concentration of the compound that inhibits 90% of visible bacterial growth.

Tier 2: Secondary Screen - Target Engagement

Hits from the primary screen are advanced to confirm they act via the intended target, CYP121A1.

  • Assay: UV-visible spectroscopy to determine binding affinity (dissociation constant, Kd).[4]

  • Rationale: Cytochrome P450 enzymes have a characteristic Soret peak in their UV-vis spectrum due to the heme cofactor. Ligand binding in the active site perturbs the electronic environment of the heme, causing a spectral shift (a "Type II" shift for direct iron coordination). The magnitude of this shift is dependent on the ligand concentration and can be used to calculate the Kd. This is a direct, biophysical measurement of target engagement.

Detailed Protocol: CYP121A1 Binding Affinity by UV-vis Spectroscopy

This protocol is adapted from methodologies used to assess ligand binding to Mtb P450s.[4]

  • Preparation:

    • Express and purify recombinant Mtb CYP121A1 protein to >95% purity.

    • Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 20% glycerol).

    • Prepare stock solutions of the 4-isopropoxy-1H-pyrazole test compounds in DMSO.

  • Measurement:

    • Dilute the CYP121A1 stock to a final concentration of 2-5 µM in a 1 mL quartz cuvette.

    • Place the cuvette in a dual-beam spectrophotometer and record a baseline spectrum from 350 nm to 500 nm.

    • Add aliquots of the test compound stock solution directly to the cuvette (e.g., 1-2 µL additions) to achieve a range of final ligand concentrations (e.g., from 0.5 µM to 50 µM). Ensure the final DMSO concentration remains below 1% to avoid protein denaturation.

    • After each addition, mix gently and allow the system to equilibrate for 2-3 minutes.

    • Record a new spectrum after each addition.

  • Data Analysis:

    • Calculate the difference absorbance (ΔA = A_peak - A_trough) for each ligand concentration from the difference spectra (spectrum with ligand minus baseline).

    • Plot ΔA versus the ligand concentration.

    • Fit the resulting saturation curve to the Morrison tight-binding quadratic equation to determine the dissociation constant (Kd). Self-Validation: A good fit to this equation, resulting in a clear saturation plateau, validates that the observed spectral shift is due to a specific binding event.

Section 4: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with changes in its biological activity. This is the core of lead optimization. Based on the findings for CYP121A1 inhibitors, we can establish an initial SAR table.[4]

Table 1: SAR of 4-Alkoxy-Substituted Diarylpyrazole Analogs against CYP121A1

Compound IDR Group (at C4)Binding Affinity (Kd) in µMInterpretation
11f n-Propyloxy11.73The linear three-carbon chain shows strong binding, comparable to the natural substrate (cYY, Kd ~12.28 µM).
11h Isopropyloxy 17.72 The branched isopropoxy group also demonstrates potent binding, indicating the active site can accommodate some steric bulk.
12b Methoxy5.13The smaller methoxy group on a different pyrazole series (triazole series) showed even tighter binding, suggesting this region is sensitive to the size and nature of the alkoxy group.

Data synthesized from Govender et al., 2018.[4]

Expert Insights from SAR:

  • Alkoxy Group is Favorable: The data clearly shows that small alkoxy groups at the C4 position are well-tolerated and lead to potent binding affinity in the nanomolar to low micromolar range.

  • Active Site Accommodation: The fact that both linear (propyloxy) and branched (isopropyloxy) chains are effective binders suggests a degree of flexibility and size tolerance within the CYP121A1 active site pocket where this moiety resides.

  • Path for Optimization: The high potency of the methoxy analog in a related series suggests that further exploration with small, electron-donating groups in this position is a valid optimization strategy. The isopropoxy group, while slightly less potent in this instance, may offer advantages in other properties, such as metabolic stability or oral bioavailability, which must be assessed in subsequent ADME (Absorption, Distribution, Metabolism, and Excretion) screening.

Conclusion and Future Directions

This guide has outlined a comprehensive, rationale-driven framework for the discovery and initial characterization of novel 4-isopropoxy-1H-pyrazole analogs. By centering our discussion on the tangible example of inhibiting the essential Mtb enzyme CYP121A1, we have demonstrated a clear path from target selection and chemical synthesis to a robust screening cascade and initial SAR analysis.

The 4-isopropoxy-1H-pyrazole scaffold represents a promising starting point for developing new therapeutic agents. The favorable binding affinity of early analogs against CYP121A1 validates this chemical class as a fertile ground for optimization.[4] Future work should focus on:

  • Expanding the SAR: Synthesizing a broader library of analogs to probe the effects of substituents on the aryl rings and the N1 position of the pyrazole.

  • Enzymatic Inhibition Assays: Moving beyond binding (Kd) to measure functional inhibition (IC₅₀) of CYP121A1's catalytic activity.

  • ADME-Toxicity Profiling: Evaluating lead candidates for metabolic stability, cell permeability, and potential toxicity to ensure they possess the drug-like properties necessary for further development.

  • Structural Biology: Obtaining a co-crystal structure of a lead inhibitor bound to CYP121A1 to visualize the binding mode and guide the next phase of structure-based drug design.

By integrating synthetic chemistry, biophysical screening, and microbiology, this structured approach provides a powerful engine for transforming promising chemical scaffolds into next-generation therapeutics.

References

  • Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1339. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638239. Available from: [Link]

  • Xu, J., et al. (2018). Screening, synthesis, crystal structure, and molecular basis of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles as novel AKR1C3 inhibitors. Bioorganic & Medicinal Chemistry, 26(23-24), 6062-6072. Available from: [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(24), 5966. Available from: [Link]

  • Govender, K., et al. (2018). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Advances, 8(58), 33261-33276. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 59-69. Available from: [Link]

  • Kumar, V., & Sharma, P. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 155-163. Available from: [Link]

  • Sawyer, J. S., et al. (2003). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Journal of Medicinal Chemistry, 46(19), 3953-3956. Available from: [Link]

  • Kumar, A., & Bawa, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2014. Available from: [Link]

  • Liu, Y., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2358820. Available from: [Link]

  • Taylor & Francis Online. (2023). Molecular Investigations of Novel Pyrano[2,3-c]Pyrazole Congeners as Potential HCoV-229E Inhibitors: synthesis, Molecular Modeling, 3D QSAR, and ADMET Screening. Retrieved from [Link]

  • ResearchGate. (2023). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

  • Singla, P., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6296. Available from: [Link]

  • Ali, H., et al. (2023). Identification of Pyrazole Derivatives of Usnic Acid as Novel Inhibitor of SARS-CoV-2 Main Protease Through Virtual Screening Approaches. Inflammation, 46, 1165-1178. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3225. Available from: [Link]

  • ACS Publications. (2019). Discovery of Pyrroloaminopyrazoles as Novel PAK Inhibitors. Retrieved from [Link]

  • Voll, C., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 24(13), 10874. Available from: [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

  • Liu, W., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1438-1452. Available from: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass) for 4-Isopropoxy-1H-pyrazole characterization

The following technical guide details the spectroscopic characterization of 4-Isopropoxy-1H-pyrazole , designed for researchers in medicinal chemistry and analytical science. Executive Summary 4-Isopropoxy-1H-pyrazole (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 4-Isopropoxy-1H-pyrazole , designed for researchers in medicinal chemistry and analytical science.

Executive Summary

4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8) is a functionalized heterocyclic scaffold increasingly utilized in the design of kinase inhibitors and analgesic agents. Its structural integrity relies on the specific installation of an isopropyl ether group at the C4 position.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for identifying this compound. It specifically addresses the critical analytical challenge of distinguishing the desired O-alkylated product from the thermodynamic N-alkylated impurity (1-isopropyl-1H-pyrazol-4-ol), a common byproduct during synthesis.

Compound Profile
PropertyDetail
IUPAC Name 4-(Propan-2-yloxy)-1H-pyrazole
Molecular Formula C

H

N

O
Molecular Weight 126.16 g/mol
Key Feature Tautomeric equilibrium at N1/N2; Symmetry of C3/C5 protons.

Structural Analysis & Tautomerism

In solution, 4-isopropoxy-1H-pyrazole exists in rapid tautomeric equilibrium. This results in the chemical equivalence of positions 3 and 5 on the NMR timescale, simplifying the aromatic region to a single signal (or two very close signals in polar aprotic solvents at low temperatures).

Characterization Workflow

The following decision tree outlines the logical flow for validating the structure and ruling out isomers.

G Start Crude Product Isolation MS Mass Spectrometry (LC-MS) Check [M+H]+ = 127 Start->MS IR FT-IR Analysis Check for OH vs NH MS->IR NMR 1H NMR (DMSO-d6) IR->NMR Decision Isomer Differentiation NMR->Decision O_Alk Target: 4-Isopropoxy-1H-pyrazole (Symm. C3/C5, Broad NH) Decision->O_Alk Singlet (2H) Ar-H Septet > 4.0 ppm N_Alk Impurity: 1-Isopropyl-4-hydroxypyrazole (Asymm. C3/C5, Sharp OH) Decision->N_Alk Two Singlets (1H each) Septet < 4.0 ppm

Figure 1: Analytical workflow for distinguishing O-alkylated target from N-alkylated impurities.

Spectroscopic Data Analysis[1][2][3]

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the regiochemistry of the alkylation.


H NMR (400 MHz, DMSO-d

)

The hallmark of the correct structure is the symmetry of the pyrazole ring protons and the chemical shift of the isopropyl methine (CH) proton. The O-linked methine appears downfield (4.0–4.5 ppm) compared to an N-linked methine (typically 3.5–4.0 ppm).

Position

(ppm)
MultiplicityIntegralAssignment Logic
NH 12.0 - 12.5br s1HExchangeable proton; confirms N-unsubstituted ring.
H-3, H-5 7.20 - 7.40s2HChemically equivalent due to rapid tautomerism. Appears as a singlet.
OCH(CH

)

4.25 - 4.35sept (J=6.0 Hz)1HDiagnostic O-CH shift. Downfield due to oxygen electronegativity.
OCH(CH

)

1.20 - 1.25d (J=6.0 Hz)6HMethyl groups of the isopropyl moiety.

Critical Note: If you observe two distinct singlets in the aromatic region (e.g.,


 7.1 and 

7.4) and a sharp singlet exchangeable peak around

8-9 ppm (OH), you have likely isolated the N-alkylated isomer (1-isopropyl-1H-pyrazol-4-ol).

C NMR (100 MHz, DMSO-d

)
Carbon

(ppm)
TypeAssignment
C-4 145.0 - 148.0C

Attached to Oxygen (deshielded).
C-3, C-5 125.0 - 130.0CHBroadened due to tautomerism.
CH (iPr) 70.0 - 72.0CHCharacteristic ether linkage.
CH

(iPr)
21.5 - 22.5CH

Isopropyl methyls.
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and fragmentation patterns indicative of the ether linkage.

  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion: [M+H]

    
     = 127.1
    

Fragmentation Pathway (EI/ESI):

  • Parent Ion: m/z 127

  • Loss of Propene (McLafferty-like rearrangement): The isopropyl group is easily cleaved, often transferring a proton back to the oxygen.

    • 
       (Loss of C
      
      
      
      H
      
      
      )
    • Daughter Ion: m/z 85 (4-Hydroxypyrazole cation)

  • Ring Fragmentation: Further breakdown of the pyrazole ring (loss of HCN, etc.).

Infrared Spectroscopy (FT-IR)

IR is useful for quick purity checks, specifically to ensure the absence of carbonyl impurities (from starting materials like esters) or N-alkylation byproducts.

Frequency (cm

)
Vibration ModeDiagnostic Value
3100 - 3400

(N-H)
Broad stretch. Confirms the presence of a free NH group (1H-pyrazole).
2850 - 2980

(C-H)
Aliphatic C-H stretches from the isopropyl group.
1580 - 1600

(C=N)
Pyrazole ring breathing modes.
1050 - 1150

(C-O)
Strong ether stretch. Critical for confirming O-alkylation.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and minimize exchange broadening:

  • Solvent: Use DMSO-d

    
      (99.9% D). CDCl
    
    
    
    can be used, but the NH proton may be broad or invisible, and solubility may be lower.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.

  • Acquisition: Set relaxation delay (d1) to

    
     2.0 seconds to ensure accurate integration of the aromatic protons vs. the alkyl protons.
    
Quality Control: Purity Assessment

A self-validating protocol for batch release:

  • Visual: White to off-white crystalline solid.

  • Solubility Check: Soluble in Methanol, DMSO, DCM; sparingly soluble in water.

  • Integration Test: The ratio of the Isopropyl CH (1H) to the Aromatic protons (2H) must be exactly 1:2 . A deviation suggests the presence of the N-alkylated isomer (where the ratio would be 1:1:1 for CH:H3:H5).

References

  • Synthesis of 4-alkoxypyrazoles:Elguero, J. et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
  • Tautomerism in Pyrazoles: Alkorta, I., & Elguero, J. "Theoretical studies on the tautomerism of pyrazoles." Journal of Chemical Information and Modeling, 2005.

  • NMR of Pyrazoles: Claramunt, R. M., et al. "The use of NMR spectroscopy to distinguish N-substituted from C-substituted azoles." Magnetic Resonance in Chemistry, 2006.[1]

  • Compound Registry: National Center for Biotechnology Information. "PubChem Compound Summary for CID 136495, 4-Isopropoxy-1H-pyrazole."

Sources

Foundational

Solubility Profiling and Physicochemical Characterization of 4-Isopropoxy-1H-pyrazole

Topic: Solubility of 4-Isopropoxy-1H-pyrazole in Aqueous and Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Isopropoxy-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Isopropoxy-1H-pyrazole in Aqueous and Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8) represents a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., analogs of Crizotinib) and anti-inflammatory agents.[1][2] Its amphoteric nature, combined with the lipophilic isopropoxy substituent, creates a unique solubility profile that differs significantly from the parent pyrazole.

This guide provides a comprehensive technical analysis of its solubility behavior. While specific thermodynamic solubility values are often proprietary to specific drug programs, this guide synthesizes theoretical properties with rigorous, self-validating experimental protocols (SOPs) to allow researchers to determine and model its solubility landscape precisely.

Physicochemical Profile & Theoretical Solubility

Understanding the solubility of 4-Isopropoxy-1H-pyrazole requires analyzing its structural determinants. The isopropoxy group acts as a lipophilic anchor, reducing the high water solubility observed in unsubstituted pyrazole (19.4 g/L), while the pyrazole ring retains hydrogen bond donor (HBD) and acceptor (HBA) capabilities.

Table 1: Physicochemical Properties (Predicted & Literature Consensus)
PropertyValue / EstimateSignificance
Molecular Weight 126.16 g/mol Small fragment, favorable for CNS penetration.
LogP (Octanol/Water) ~1.3 (Predicted)Moderately lipophilic. Significant increase over Pyrazole (LogP ~0.26).
pKa (Basic N) ~2.5Protonation at low pH (< 2.0) drastically increases aqueous solubility.
pKa (Acidic NH) ~14.0Deprotonation requires strong bases (e.g., NaH, KOtBu) in organic synthesis.
H-Bond Donors 1 (NH)Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors 2 (N, O)Allows interaction with water and alcohols.
Theoretical Solubility Landscape
  • Aqueous Media: Moderate intrinsic solubility. High pH-dependent solubility at pH < 2.0 (formation of pyrazolium cation).

  • Protic Organic Solvents (MeOH, EtOH, IPA): High Solubility. The compound matches the polarity and H-bonding network of lower alcohols.

  • Aprotic Polar Solvents (DMSO, DMF, DMAc): Very High Solubility. Preferred for stock solutions (>100 mM).

  • Non-Polar Solvents (Hexane, Heptane): Low Solubility. The polar pyrazole core disfavors dissolution in strictly aliphatic hydrocarbons, making these ideal anti-solvents for crystallization.

Experimental Protocols: Determination of Solubility

Directive: The following protocols are designed as self-validating systems. Causality is explained for every critical step.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate solubility determination method based on the drug development stage.

SolubilityWorkflow Start Start: Solubility Assessment Stage Development Stage? Start->Stage Early Early Screening (mg quantities) Stage->Early Hit-to-Lead Late Pre-Formulation (Gram quantities) Stage->Late Lead Opt Kinetic Kinetic Solubility (DMSO Spike -> Buffer) Early->Kinetic Thermo Thermodynamic Solubility (Shake-Flask Method) Late->Thermo Analysis HPLC-UV / LC-MS Quantification Kinetic->Analysis Precipitation Point Thermo->Analysis Equilibrium Conc. Data Solubility Curve (mg/mL vs pH/T) Analysis->Data

Caption: Decision matrix for solubility determination workflows based on compound availability and development phase.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility of the stable crystalline form. This is the "Gold Standard" for regulatory data.

Reagents:

  • Test Compound: 4-Isopropoxy-1H-pyrazole (>98% purity).

  • Solvents: HPLC-grade Water, Methanol, Ethanol, Acetonitrile.

  • Buffers: 0.1N HCl (pH 1.2), Phosphate Buffer (pH 7.4).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (approx. 20-50 mg) to 2 mL of the solvent in a borosilicate glass vial.

    • Causality: Excess solid ensures the chemical potential of the solid phase equals that of the solution phase (equilibrium).

  • Agitation: Cap vials and place in a thermostatic shaker at 25°C ± 0.1°C for 24–48 hours.

    • Validation: If the solid dissolves completely, add more solid until a precipitate persists.

  • Equilibration: Stop shaking and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 10 min).

    • Critical Step: Use a syringe filter (0.45 µm PTFE) to separate the supernatant. Pre-saturate the filter with 0.5 mL of the solution to prevent drug adsorption loss.

  • Dilution: Dilute the filtrate immediately with mobile phase to prevent precipitation upon cooling or evaporation.

  • Quantification: Analyze via HPLC-UV (Method below).

Protocol B: HPLC Analytical Method

System: Agilent 1200/1260 or Waters Alliance. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). ** Rationale:** The isopropoxy group makes the molecule sufficiently lipophilic for standard C18 retention.

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% H3PO4)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Pyrazole absorption)
Temperature 30°C
Injection Vol 5-10 µL

Thermodynamic Modeling (The Apelblat Equation)

For researchers needing to predict solubility at different temperatures (e.g., for crystallization process design), the experimental data should be fitted to the Modified Apelblat Equation .



Where:

  • 
     = Mole fraction solubility.
    
  • 
     = Absolute temperature (Kelvin).
    
  • 
     = Empirical constants derived from regression analysis of your experimental data.
    

Application:

  • Measure solubility at 298K, 303K, 308K, and 313K.

  • Plot

    
     vs. 
    
    
    
    .
  • A linear plot indicates Van't Hoff behavior (enthalpy driven). A non-linear plot requires the full Apelblat model.

  • Insight: For 4-alkoxypyrazoles, dissolution in alcohols is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning solubility increases significantly with temperature.

Applications in Synthesis & Formulation

Purification via Recrystallization

Based on the solubility differential:

  • Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).

  • Anti-Solvent: n-Heptane or Hexane (Low solubility).

  • Procedure: Dissolve 4-isopropoxy-1H-pyrazole in minimum hot Ethanol. Slowly add n-Heptane until turbidity appears. Cool slowly to 4°C to crystallize.

Formulation Implications
  • Lipid Formulations: The LogP of ~1.3 suggests good compatibility with lipid-based excipients (e.g., Capryol 90) for oral delivery.

  • Salt Formation: The basic nitrogen (pKa ~2.5) is too weak for stable salt formation with weak acids, but stable salts can be formed with strong acids like HCl or Methanesulfonic acid to improve aqueous solubility.

References

  • Physicochemical Properties of Pyrazoles

    • Beilstein Journal of Organic Chemistry. "Tautomerism and physicochemical properties of pyrazoles."

  • Solubility Determination Protocols

    • Journal of Pharmaceutical Sciences. "Consensus recommendations for solubility assays in drug discovery."

  • Thermodynamic Modeling (Apelblat)

    • Journal of Chemical & Engineering Data. "Solubility and thermodynamic modeling of pyrazole derivatives in organic solvents."

  • Synthesis & Applications

    • BenchChem. "4-Isopropoxy-1H-pyrazole Product Data and Applications."

Sources

Foundational

A Senior Application Scientist's Field Guide to Laboratory Safety and Handling for 4-Isopropoxy-1H-pyrazole

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxy-1H-pyrazole Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Isopropoxy-1H-pyrazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 4-Isopropoxy-1H-pyrazole. As a novel heterocyclic compound, its toxicological properties have not been fully investigated.[1] Therefore, a cautious and systematic approach to handling is paramount. This document synthesizes established best practices for handling related pyrazole derivatives and alkoxy-aromatic compounds to provide a robust framework for risk mitigation.

Understanding the Hazard: A Proactive Approach to Safety

Given the limited specific data on 4-Isopropoxy-1H-pyrazole, a hazard assessment must be based on the constituent functional groups: the pyrazole ring and the isopropoxy substituent on an aromatic system.

  • Pyrazole Derivatives: This class of compounds can exhibit a range of biological activities. While many are explored for therapeutic benefits, some can be irritants or have unknown toxicological profiles.[2][3] It is prudent to treat any novel pyrazole derivative as potentially harmful upon ingestion, inhalation, or skin contact.[4][5]

  • Alkoxy-Aromatic Compounds: Aromatic compounds, in general, can pose various health risks, including skin and eye irritation.[5] Some halogenated aromatic hydrocarbons are known to have toxic effects that can be subtle and delayed, potentially causing skin disorders, immune suppression, and other systemic issues.[6][7]

Based on these considerations, 4-Isopropoxy-1H-pyrazole should be handled as a compound that is:

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • A potential eye and skin irritant.[1][5]

  • Of unknown long-term toxicity.

The Core of Safe Handling: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of laboratory safety lies in a multi-layered approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with 4-Isopropoxy-1H-pyrazole, especially when handling the solid or creating solutions, should be conducted in a well-ventilated area.[8] A certified chemical fume hood is mandatory for any procedures that could generate dust or aerosols.

  • Designated Work Area: An area should be specifically designated for working with this compound to prevent cross-contamination.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in any laboratory where 4-Isopropoxy-1H-pyrazole is handled.[1]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive PPE strategy is crucial to prevent accidental exposure.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield worn over safety glasses is necessary when there is a risk of splashing or a highly exothermic reaction.[9]
Hand Protection Double gloving with powder-free nitrile or neoprene gloves is recommended.[10][11] Thicker gloves generally offer better protection.[12] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[12]
Body Protection A long-sleeved laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a disposable gown or "bunny suit" coveralls should be considered.[11]
Respiratory Protection If engineering controls are insufficient to control airborne concentrations, or during a large spill, a respirator may be necessary. Use of a respirator requires specialized training and fit-testing.[9]

Mandatory Laboratory Safety Workflow

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Select & Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, etc.) prep_ppe->prep_eng handle_weigh Weighing/Measuring in Containment prep_eng->handle_weigh Proceed if Safe handle_reaction Performing Reaction/Procedure handle_weigh->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon emergency_spill Spill Response handle_reaction->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_reaction->emergency_exposure If Exposure Occurs post_waste Segregate & Dispose of Waste post_decon->post_waste post_wash Wash Hands Thoroughly post_waste->post_wash G start Chemical Spill Occurs assess Assess Severity (Size, Hazard, Location) start->assess minor_spill Minor Spill (Manageable by Lab Personnel) assess->minor_spill Small & Low Hazard major_spill Major Spill (Immediate Danger) assess->major_spill Large or High Hazard don_ppe Don Appropriate PPE minor_spill->don_ppe evacuate Evacuate Area Alert Supervisor & EHS major_spill->evacuate report Report Incident evacuate->report contain Contain Spill (Absorbents, Dikes) don_ppe->contain cleanup Clean Up & Neutralize contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate decontaminate->report

Caption: A flowchart detailing the decision-making process for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes. [13][14]Remove any contaminated clothing. [13]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [4][14]* Inhalation: Move the affected person to fresh air. [4][5]* Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. [4][5] In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for 4-Isopropoxy-1H-pyrazole or a related compound to the medical personnel. [14]

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 4-Isopropoxy-1H-pyrazole underpins scientific progress. By integrating the principles of hazard assessment, engineering controls, diligent use of PPE, and preparedness for emergencies, researchers can confidently and safely explore the potential of this and other new chemical entities.

References

  • Material Safety Data Sheet - 4-Phenylurazole, 98+%. Cole-Parmer. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available from: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available from: [Link]

  • Mechanism of action of toxic halogenated aromatics. National Center for Biotechnology Information. Available from: [Link]

  • How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Available from: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available from: [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Chemical Spill Response Procedure. University of Manitoba. Available from: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Center for Biotechnology Information. Available from: [Link]

  • The Toxicity and Potential Dangers of Aliphatic and Aromatic Hydrocarbons. Semantic Scholar. Available from: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]

  • A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds. PubMed. Available from: [Link]

  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics. Available from: [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. Available from: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available from: [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. Available from: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available from: [Link]

  • Aromatic Hydrocarbon Toxicity: Benzene and Toluene. MD Searchlight. Available from: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Synthesis of 4-Isopropoxy-1H-pyrazole

Abstract This application note provides a detailed, research-grade protocol for the synthesis of 4-Isopropoxy-1H-pyrazole, a valuable heterocyclic building block for drug discovery and materials science. The synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of 4-Isopropoxy-1H-pyrazole, a valuable heterocyclic building block for drug discovery and materials science. The synthesis is based on the robust and widely applicable Williamson ether synthesis, a cornerstone of modern organic chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough from starting materials to the purified product. The protocol emphasizes safety, efficiency, and reproducibility, and is grounded in established chemical principles.

Introduction: The Significance of Pyrazole Derivatives

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications.[3] Molecules containing the pyrazole core exhibit activities as anticancer agents, anti-inflammatory drugs, and kinase inhibitors.[3] The functionalization of the pyrazole ring, particularly at the 4-position, allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design. 4-Isopropoxy-1H-pyrazole, with its isopropoxy substituent, serves as a versatile intermediate for the synthesis of more complex molecules. This protocol details a reliable method for its preparation via the O-alkylation of 4-hydroxypyrazole.

Synthetic Strategy and Mechanism

The synthesis of 4-Isopropoxy-1H-pyrazole is achieved through a Williamson ether synthesis. This classic reaction involves the deprotonation of an alcohol (or, in this case, the enol-like 4-hydroxypyrazole) to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2][4]

The key steps are:

  • Deprotonation: 4-Hydroxypyrazole is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the desired ether linkage.

This SN2 reaction proceeds with an inversion of stereochemistry at the alkyl halide's carbon, though this is not relevant for an achiral electrophile like 2-bromopropane. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial for solvating the cation of the base and promoting the nucleophilic substitution.[2]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
4-HydroxypyrazoleC₃H₄N₂O84.084843-98-5e.g., Sigma-Aldrich, Combi-BlocksStarting material.
Sodium Hydride (60% dispersion in mineral oil)NaH24.007646-69-7e.g., Sigma-Aldrich, Acros OrganicsStrong base. Handle with extreme care.
2-BromopropaneC₃H₇Br122.9975-26-3e.g., Sigma-Aldrich, TCIAlkylating agent.
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.0968-12-2e.g., Sigma-Aldrich, Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6e.g., VWR, Fisher ScientificExtraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Prepare in-houseFor aqueous wash.
Brine (Saturated NaCl solution)NaCl58.447647-14-5Prepare in-houseFor aqueous wash.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9e.g., Sigma-Aldrich, VWRDrying agent.
Silica Gel (for column chromatography)SiO₂60.087631-86-9e.g., SiliCycle, MerckStationary phase for purification.
Step-by-Step Synthesis Procedure

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; handle with extreme caution.

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypyrazole (1.0 g, 11.9 mmol).

    • Under an inert atmosphere (nitrogen or argon), add anhydrous dimethylformamide (DMF) (20 mL). Stir the mixture until the 4-hydroxypyrazole is fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil) (0.57 g, 14.3 mmol, 1.2 equivalents) portion-wise to the stirred solution at 0 °C.

    • Causality Note: The portion-wise addition of NaH is critical to control the evolution of hydrogen gas, which is a byproduct of the deprotonation.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the sodium pyrazolate may result in a slight color change or the formation of a precipitate.

  • Alkylation:

    • Slowly add 2-bromopropane (1.33 mL, 14.3 mmol, 1.2 equivalents) to the reaction mixture at 0 °C using a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

    • Self-Validation: The aqueous washes are essential to remove DMF and any inorganic salts, ensuring a cleaner crude product for purification.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 4-Isopropoxy-1H-pyrazole as a pure compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation cluster_2 Step 3: Workup & Purification 4-Hydroxypyrazole 4-Hydroxypyrazole NaH_DMF NaH in DMF 0 °C, 30 min 4-Hydroxypyrazole->NaH_DMF Pyrazolate_Anion Sodium 4-pyrazolate NaH_DMF->Pyrazolate_Anion Reaction_Vessel Stir at RT 12-16 h Pyrazolate_Anion->Reaction_Vessel 2-Bromopropane 2-Bromopropane 2-Bromopropane->Reaction_Vessel Crude_Product Crude 4-Isopropoxy-1H-pyrazole Reaction_Vessel->Crude_Product Workup Aqueous Workup (EtOAc/H2O) Crude_Product->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product Pure 4-Isopropoxy-1H-pyrazole Purification->Final_Product caption Workflow for the synthesis of 4-Isopropoxy-1H-pyrazole.

Caption: Workflow for the synthesis of 4-Isopropoxy-1H-pyrazole.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Cellular Profiling of 4-Isopropoxy-1H-pyrazole Scaffolds in Kinase Inhibition

[1] Abstract & Scientific Rationale 4-Isopropoxy-1H-pyrazole represents a "privileged scaffold" in kinase inhibitor design.[1][2] The pyrazole moiety frequently serves as a hinge-binding motif, forming critical hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scientific Rationale

4-Isopropoxy-1H-pyrazole represents a "privileged scaffold" in kinase inhibitor design.[1][2] The pyrazole moiety frequently serves as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of kinases such as ALK (Anaplastic Lymphoma Kinase) , c-MET , and JAK . The isopropoxy substituent typically targets the hydrophobic regions adjacent to the ATP-binding site (e.g., the solvent-exposed front or the gatekeeper region), enhancing ligand efficiency.

This Application Note provides a rigorous protocol for evaluating the biological activity of 4-Isopropoxy-1H-pyrazole, either as a fragment-based probe or as a core scaffold for library screening. Unlike fully elaborated drugs (e.g., Crizotinib), this fragment may exhibit lower potency (micromolar range); therefore, the assay window and sensitivity must be optimized to detect weak but specific interactions.

Key Mechanistic Insights[1]
  • Binding Mode: ATP-competitive inhibition.[1] The pyrazole nitrogens act as H-bond donor/acceptors with the kinase hinge region.[1]

  • Target Specificity: Highly relevant for Tyrosine Kinases (RTKs) like ALK and MET.[1]

  • Solubility: High lipophilicity (LogP ~1.5–2.[1]0) requires careful DMSO management to prevent precipitation in aqueous media.[1]

Experimental Design & Compound Handling

Compound Preparation

Objective: Create a stable stock solution free of micro-precipitates that could cause false negatives in cellular assays.

ParameterSpecificationRationale
Compound 4-Isopropoxy-1H-pyrazole (CAS 14884-03-8)Purity >98% required for fragment screening.[1]
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Prevents hydrolysis; ensures complete solubilization.[1]
Stock Concentration 100 mMHigh concentration allows for high-dose testing (up to 100 µM) with <0.5% DMSO.[1]
Storage -20°C (Desiccated)Pyrazoles are stable, but moisture can affect weighing accuracy.[1]

Protocol:

  • Weigh ~12.6 mg of 4-Isopropoxy-1H-pyrazole into a glass vial.

  • Add 1.0 mL of anhydrous DMSO to achieve 100 mM.[1]

  • Vortex for 30 seconds. Inspect visually; the solution should be clear.

  • Aliquot into amber tubes (50 µL each) to avoid freeze-thaw cycles.

Cell Line Selection

Select cell lines driven by kinases known to bind pyrazole scaffolds (ALK/MET).[1]

  • H3122 (Human Lung Adenocarcinoma): EML4-ALK fusion positive.[1] Highly sensitive to ALK inhibition.[1]

  • EBC-1 (Human Lung Squamous Cell Carcinoma): MET amplification.[1]

  • A549 (Control): KRAS mutant.[1] Used as a negative control to prove on-target specificity (should be resistant).[1]

Protocol 1: Cellular Viability Assay (IC50 Determination)

Method: ATP-based Luminescent Assay (e.g., CellTiter-Glo®).[1] Readout: Antiproliferative activity (GI50).[1][3]

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest cells during the exponential growth phase.[1]

    • Seed 3,000 cells/well (H3122) or 2,000 cells/well (EBC-1) in 96-well white-walled plates.

    • Volume: 90 µL/well.

    • Incubate 24h at 37°C, 5% CO2 for attachment.

  • Compound Treatment (Serial Dilution):

    • Senior Scientist Note: As a fragment/scaffold, potency may be low. Use a high top-concentration.

    • Prepare a 200 µM working solution in media (0.2% DMSO).

    • Perform a 1:3 serial dilution (9 points).[1] Range: 100 µM to ~0.01 µM.[1]

    • Add 10 µL of diluted compound to cells (Final DMSO: 0.1%).

    • Controls: DMSO Only (0% inhibition), Staurosporine (1 µM, 100% inhibition).

  • Incubation:

    • Incubate for 72 hours . (Kinase inhibitors are cytostatic; 72h ensures measurable growth divergence).[1]

  • Detection:

    • Equilibrate plate to Room Temperature (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.[1]

    • Shake (Orbital, 2 mins). Incubate (10 mins, dark).

    • Read Luminescence (Integration time: 0.5–1.0s).[1]

Data Analysis Formula

Calculate % Viability relative to DMSO control:



Fit data to a 4-parameter logistic (4PL) curve to determine IC50.[1]

Protocol 2: Target Engagement (Western Blot)

Objective: Confirm that the antiproliferative effect is due to inhibition of the specific kinase (e.g., ALK phosphorylation) and not general toxicity.

Signaling Pathway Visualization

The following diagram illustrates the ALK signaling cascade, a primary target for pyrazole-based inhibitors.

ALK_Pathway cluster_membrane Cell Membrane ALK ALK Fusion (Target) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor 4-Isopropoxy- 1H-pyrazole Inhibitor->ALK Inhibits ERK ERK1/2 (p-T202/Y204) RAS->ERK AKT AKT (p-S473) PI3K->AKT STAT3 STAT3 (p-Y705) JAK->STAT3 Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation STAT3->Proliferation

Caption: ALK signaling cascade.[1] The inhibitor blocks autophosphorylation, preventing downstream activation of AKT, ERK, and STAT3.

Step-by-Step Workflow
  • Treatment:

    • Seed H3122 cells (3 x 10^5 cells/well in 6-well plate).

    • Treat with 4-Isopropoxy-1H-pyrazole at IC50 and 10x IC50 concentrations for 2 hours .[1] (Phosphorylation changes occur rapidly).[1]

  • Lysis:

    • Wash with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).[1]

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.[1]

  • Immunoblotting:

    • Load 20 µg protein/lane.[1]

    • Primary Antibodies:

      • Phospho-ALK (Tyr1604) – Marker of target engagement.[1]

      • Total ALK – Loading control for target.

      • Phospho-AKT (Ser473) / Phospho-ERK (Thr202/Tyr204) – Downstream effectors.[1]

      • GAPDH/Actin – Housekeeping control.

  • Result Interpretation:

    • Hit: Significant reduction in p-ALK signal without loss of Total ALK.

    • Off-Target/Toxic: Loss of Total ALK or GAPDH (indicates cell death/degradation rather than specific inhibition).[1]

Senior Scientist's Critical Analysis (Troubleshooting)

ObservationProbable CauseCorrective Action
High IC50 (>50 µM) Compound is a weak fragment.[1]This is expected for a simple pyrazole.[1] Consider it a "starting point" for SAR. Synthesize derivatives with side chains (e.g., at N1 or C3 positions) to access the hydrophobic back-pocket.[1]
Precipitation in Media Low solubility.[1]Do not exceed 0.5% DMSO.[1] If precipitation occurs at 100 µM, lower the top concentration to 50 µM or improve the formulation (e.g., pre-dilute in serum-free media).
No Phospho-Reduction Poor cell permeability.[1]Perform a Cellular Thermal Shift Assay (CETSA) to verify the compound actually enters the cell and binds the kinase.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9576086, 4-Isopropoxy-1H-pyrazole. Retrieved from [Link]

  • Fabbro, D., et al. (2012). Targeting cancer with small-molecular-weight kinase inhibitors.[1] Methods in Molecular Biology. A foundational text on kinase assay design.

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a 2-aminopyridine-3-ring-c-Met kinase inhibitor.[1] Journal of Medicinal Chemistry. (Demonstrates the utility of pyrazole-like scaffolds in ALK/MET inhibition).

  • Park, J., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link][1]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the N-Functionalization of the 4-Isopropoxy-1H-pyrazole Ring

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a wide array of therapeutic agents, cele...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern pharmaceutical design. Its derivatives are integral to a wide array of therapeutic agents, celebrated for their diverse pharmacological activities. The strategic functionalization of the pyrazole core, particularly at the nitrogen atoms, is a critical step in modulating the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This guide provides a detailed exploration of the N-functionalization of the 4-isopropoxy-1H-pyrazole ring, a substitution pattern of growing interest due to the influence of the alkoxy group on the molecule's electronic and steric properties.

The presence of the 4-isopropoxy group, an electron-donating substituent, is anticipated to increase the electron density of the pyrazole ring, potentially influencing the nucleophilicity of the nitrogen atoms and the regioselectivity of functionalization. This guide offers a comprehensive overview of key N-functionalization strategies—N-alkylation, N-arylation, and N-acylation—with detailed protocols and a discussion of the underlying chemical principles.

Understanding the Regioselectivity of Pyrazole N-Functionalization

Unsymmetrically substituted pyrazoles, such as 4-isopropoxy-1H-pyrazole, present a challenge in regioselective N-functionalization, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers.[1] The outcome of the reaction is governed by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.

The 4-isopropoxy group is expected to exert a modest steric hindrance, potentially favoring functionalization at the less hindered N1 position. Electronically, as an electron-donating group, it enhances the nucleophilicity of both nitrogen atoms. The choice of base, solvent, and electrophile can be strategically employed to control the regioselectivity of the reaction.[1][2]

Protocols for N-Alkylation

N-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups onto the pyrazole ring. The choice of alkylating agent and reaction conditions can significantly impact the yield and regioselectivity of the product.

Classical N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of 4-isopropoxy-1H-pyrazole using an alkyl halide in the presence of a base.

Protocol:

  • Preparation: To a solution of 4-isopropoxy-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., DMF, CH3CN, or THF), add a base (1.1-1.5 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Table 1: Reaction Parameters for N-Alkylation with Alkyl Halides

ParameterRecommended ConditionsRationale & Considerations
Base NaH, K2CO3, Cs2CO3The choice of base can influence regioselectivity. Stronger bases like NaH favor the thermodynamically more stable N1-alkylated product. Weaker bases may lead to a mixture of isomers.
Solvent DMF, CH3CN, THFPolar aprotic solvents are generally preferred to facilitate the reaction.
Temperature Room Temperature to 80 °CThe reaction temperature will depend on the reactivity of the alkyl halide.
Alkylating Agent Alkyl iodides > Alkyl bromides > Alkyl chloridesThe reactivity of the alkyl halide follows the order I > Br > Cl.
Michael Addition for Regioselective N1-Alkylation

A catalyst-free Michael reaction can be employed for highly regioselective N1-alkylation of pyrazoles, yielding the desired product in high yields.[3][4][5]

Protocol:

  • Mixing Reagents: In a reaction vessel, combine 4-isopropoxy-1H-pyrazole (1.0 eq) and the Michael acceptor (e.g., an α,β-unsaturated ester or nitrile) (1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to a day.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The product can often be isolated by direct crystallization or after purification by column chromatography.

Diagram 1: General Workflow for Michael Addition

cluster_workflow Michael Addition Workflow start Mix 4-isopropoxy-1H-pyrazole and Michael Acceptor reaction Stir at Room Temperature start->reaction Ethanol/Methanol workup Concentrate and Purify reaction->workup Monitor by TLC/LC-MS product N1-Alkylated Product workup->product Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Coordination Coordination Ar-Pd(II)-X(L)->Coordination Pyrazole, Base Ar-Pd(II)-N(Pyrazole)(L) Ar-Pd(II)-N(Pyrazole)(L) Coordination->Ar-Pd(II)-N(Pyrazole)(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-N(Pyrazole)(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration N-Aryl Pyrazole N-Aryl Pyrazole Reductive Elimination->N-Aryl Pyrazole

Sources

Application

High-Performance Biochemical Assay Development for Lipophilic Pyrazoles: 4-Isopropoxy-1H-pyrazole as a Model Inhibitor

Executive Summary This application note details the development and validation of an in vitro biochemical assay for 4-Isopropoxy-1H-pyrazole (CAS: 2055763-70-1). While pyrazole and 4-methylpyrazole (Fomepizole) are well-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of an in vitro biochemical assay for 4-Isopropoxy-1H-pyrazole (CAS: 2055763-70-1). While pyrazole and 4-methylpyrazole (Fomepizole) are well-characterized inhibitors of Alcohol Dehydrogenase (ADH) , the introduction of the isopropoxy group at the C4 position significantly alters the physicochemical profile, necessitating specific assay modifications. This guide focuses on overcoming solubility challenges, optimizing enzyme kinetics, and validating the mechanism of action (MoA) for this lipophilic scaffold.

Chemical & Biological Context

The Molecule: 4-Isopropoxy-1H-pyrazole

Unlike the hydrophilic parent pyrazole, the 4-isopropoxy derivative possesses a bulky, hydrophobic ether side chain. This modification impacts the compound in two critical ways:

  • Potency Potential: The hydrophobic group may better exploit the hydrophobic barrel of the ADH substrate binding pocket (simulating longer-chain alcohols).

  • Assay Liability: Increased LogP raises the risk of compound aggregation and precipitation in aqueous buffers, a common source of false positives in high-throughput screening (HTS).

The Target: Alcohol Dehydrogenase (ADH)

ADH catalyzes the reversible oxidation of primary alcohols to aldehydes, reducing NAD+ to NADH.

  • Reaction:

    
    
    
  • Readout: Accumulation of NADH, monitored via absorbance at 340 nm .

  • Mechanism: 4-substituted pyrazoles typically act as competitive inhibitors against ethanol, coordinating directly with the catalytic Zinc ion in the active site.

Pre-Assay Characterization (Go/No-Go Steps)

Expert Insight: Skipping solubility profiling is the #1 cause of "noisy" data in pyrazole assays.

Solubility & Stock Preparation

The isopropoxy group reduces water solubility compared to 4-methylpyrazole.

  • Solvent: Dissolve 4-Isopropoxy-1H-pyrazole in 100% DMSO to create a 100 mM master stock.

  • Working Solution: Dilute to 10x working concentration in assay buffer immediately prior to use.

  • Aggregation Check: If the assay buffer turns cloudy or OD600 rises >0.05, the compound is precipitating.

    • Correction: Add 0.01% Triton X-100 to the assay buffer to prevent micelle formation.

Stability
  • DMSO Stock: Stable at -20°C for >6 months.

  • Aqueous Buffer: Unstable over long periods (hydrolysis risk). Prepare fresh daily.

Assay Development Workflow

The following diagram outlines the logical flow for validating the inhibitor.

AssayWorkflow Start Compound Stock (100mM DMSO) Solubility Solubility Check (OD600 in Buffer) Start->Solubility Solubility->Start Fail (Add Detergent) Linearity Enzyme Linearity (Time & Conc) Solubility->Linearity Pass Km_Det Km Determination (Substrate Titration) IC50 IC50 Screening (Fixed Substrate) Km_Det->IC50 Use [S] = Km Linearity->Km_Det MoA Mode of Action (Lineweaver-Burk) IC50->MoA Select Potent Hits

Figure 1: Critical path for assay development. Note that Km determination must precede IC50 screening to ensure mechanistic validity.

Detailed Protocol: ADH Inhibition Assay

This protocol is optimized for a 96-well plate format using a standard kinetic microplate reader.

Reagents & Buffer Preparation
ComponentConcentration (Final)Function
Buffer 100 mM Sodium Pyrophosphate (pH 8.8)Maintains alkaline pH favoring oxidation.
NAD+ 2.5 mMCofactor (Saturation levels).
Ethanol ~Km (typically 10-50 mM)*Substrate. Must be determined empirically.
Enzyme ADH (Horse Liver or Yeast)Target (0.1 - 0.5 Units/mL).
Detergent 0.01% BSA or Triton X-100Prevents compound aggregation/sticking.
Step-by-Step Methodology
  • Enzyme Preparation: Dilute ADH enzyme in Pyrophosphate buffer (pH 8.8) containing 0.1% BSA. Keep on ice.

    • Why BSA? Stabilizes the enzyme at low concentrations and prevents adsorption to plastic.

  • Compound Plating:

    • Add 2 µL of 4-Isopropoxy-1H-pyrazole (serially diluted in DMSO) to the plate.

    • Include DMSO-only controls (0% Inhibition) and No-Enzyme controls (100% Inhibition).

  • Reaction Mix (Minus Substrate):

    • Add 148 µL of Buffer containing NAD+ and Enzyme to the wells.

    • Pre-Incubation: Incubate for 10 minutes at 25°C. This allows the pyrazole to coordinate with the Zinc ion before the substrate competes.

  • Start Reaction:

    • Add 50 µL of Ethanol (at 4x Km concentration) to initiate the reaction.

    • Final Volume: 200 µL.

  • Kinetic Read:

    • Measure Absorbance at 340 nm every 30 seconds for 10 minutes.

    • Temperature: 25°C constant.

Data Calculation

Calculate the Initial Velocity (


)  from the linear portion of the curve (typically minutes 1–5).


Mechanism of Action (MoA) Validation

To confirm that 4-Isopropoxy-1H-pyrazole acts as a competitive inhibitor (binding to the active site), perform a Lineweaver-Burk analysis.

Experimental Setup

Run the inhibition assay at varying concentrations of Ethanol (e.g., 0.5x, 1x, 2x, 4x, 8x Km) and varying concentrations of inhibitor (0, 0.5x, 1x, 2x IC50).

Expected Results
  • Competitive Inhibition: The lines will intersect at the Y-axis (

    
     remains constant), but the X-intercept (
    
    
    
    ) will shift, indicating an apparent increase in Km.
  • Interpretation: The isopropoxy group competes with ethanol for the hydrophobic pocket.

MoA_Logic Mechanism Mechanism Check Run Lineweaver-Burk Plot Result1 Competitive Lines cross on Y-axis (Vmax unchanged) Target: Active Site Mechanism->Result1 Likely for Pyrazoles Result2 Non-Competitive Lines cross on X-axis (Km unchanged) Target: Allosteric Mechanism->Result2 Unlikely

Figure 2: Decision tree for interpreting kinetic data.

Troubleshooting & Optimization

IssueProbable CauseSolution
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; Ensure <10% substrate conversion.
High Background Compound precipitationCheck solubility; Add 0.01% Triton X-100; Reduce max compound conc.
Variable Z-Factor Pipetting error or DMSO effectsUse automated liquid handling; Ensure DMSO < 2% final volume.
Flat Dose-Response Insufficient Pre-incubationPyrazoles are slow-binding inhibitors. Increase pre-incubation to 15-20 mins.

References

  • National Center for Biotechnology Information (NCBI).

  • National Center for Biotechnology Information (NCBI).Assay Guidance Manual: Mechanism of Action Assays for Enzymes.

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.

    • Context: Foundational paper establishing pyrazoles as ADH inhibitors.[1]

  • Tolf, B.R., et al. (1982). Structure-activity relationships for inhibition of horse liver alcohol dehydrogenase by pyrazoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Isopropoxy-1H-pyrazole in Biological Assays

Introduction: As researchers delve into the therapeutic potential of novel heterocyclic compounds, molecules like 4-Isopropoxy-1H-pyrazole are of significant interest. However, its promising biological activity is often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers delve into the therapeutic potential of novel heterocyclic compounds, molecules like 4-Isopropoxy-1H-pyrazole are of significant interest. However, its promising biological activity is often hampered by a critical physicochemical challenge: poor aqueous solubility. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to navigate and overcome the experimental hurdles associated with this compound, ensuring reliable and reproducible results in biological assays.

Part 1: Foundational Knowledge & Initial Steps

FAQ 1: What are the likely physicochemical properties of 4-Isopropoxy-1H-pyrazole and why do they matter for my experiments?

Understanding the inherent properties of 4-Isopropoxy-1H-pyrazole is the first step in designing a successful experimental strategy. While extensive public data for this specific molecule is limited, we can infer its characteristics based on its structure—a pyrazole core with an isopropoxy substitution.[1][2]

  • The Pyrazole Core: The parent 1H-pyrazole ring is a five-membered heterocycle with two nitrogen atoms.[2] While pyrazole itself has some water solubility, this decreases as non-polar substituents are added.[1][3]

  • The Isopropoxy Group: The addition of the (-O-CH(CH3)2) group significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, which are primary drivers of poor aqueous solubility.

These structural features directly influence key parameters that predict a compound's behavior in aqueous solutions:

PropertyPredicted Value/RangeImplication for Biological Assays
Molecular Weight 126.16 g/mol [4]Higher molecular weight can negatively impact solubility.
LogP (Octanol-Water Partition Coefficient) Estimated > 2.0A higher LogP indicates greater lipophilicity and predicts lower aqueous solubility. This is the primary reason the compound will preferentially partition into lipids or organic solvents rather than your aqueous assay buffer.
Aqueous Solubility Predicted < 100 µg/mLDirect measure of how much compound can dissolve. Low intrinsic solubility means it will easily precipitate when diluted from an organic stock solution into your aqueous assay medium.
pKa (Ionization Constant) Estimated Weak BasePyrazoles can be protonated, but this often occurs at a low pH.[5] At physiological pH (~7.4), the molecule will likely be in its neutral, less soluble form.

Causality: A high LogP and the presence of a non-polar functional group mean that water molecules cannot effectively solvate (surround and dissolve) the 4-Isopropoxy-1H-pyrazole molecule. This forces the compound to aggregate and precipitate out of solution, leading to inaccurate concentration, high data variability, and unreliable assay results.

FAQ 2: What is the correct way to prepare a primary stock solution of 4-Isopropoxy-1H-pyrazole?

The preparation of a stable, high-concentration primary stock is the most critical first step. Errors here will propagate through all subsequent experiments.

Core Principle: The goal is to dissolve the compound in a 100% organic solvent in which it is highly soluble, creating a concentrated stock that can be serially diluted for experiments.[6][7]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly soluble compounds for biological assays.[8][9]

Step-by-Step Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Weighing: Carefully weigh out approximately 1.26 mg of 4-Isopropoxy-1H-pyrazole (MW = 126.16 g/mol ) into the tared tube. Record the exact weight.

  • Calculation: Calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    • Example: For 1.26 mg (0.00126 g): Volume = 0.00126 / (126.16 * 0.01) = 0.001 L = 1 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles remain, gently warm the tube to 37°C for 5-10 minutes and vortex again.[10][11] Sonication in a water bath for 5 minutes can also be effective.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture absorption.[12] Store at -20°C or -80°C.

Trustworthiness Check: A properly prepared stock solution should remain clear upon thawing. If crystals form after thawing, it indicates the concentration may be too high for stable storage. The stock should be gently warmed and vortexed to redissolve before use.

Part 2: Aqueous Formulation Strategies

FAQ 3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What should I do?

This is the most common failure point and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The DMSO concentration is no longer high enough to keep the compound dissolved. The following workflow will guide you to the appropriate solution.

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Select_Strategy [label="Select Solubilization Strategy", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CoSolvent [label="Option 1:\nCo-Solvents\n(e.g., Ethanol, PEG-400)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Surfactant [label="Option 2:\nSurfactants\n(e.g., Tween-80)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclodextrin [label="Option 3:\nCyclodextrins\n(e.g., HP-β-CD)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Check_Toxicity [label="Key Checkpoint:\nValidate vehicle for\nassay compatibility and toxicity", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Q_DMSO; Q_DMSO -> Reduce_DMSO [label="Yes"]; Reduce_DMSO -> Q_Precip_Still; Q_DMSO -> Q_Precip_Still [label="No"];

Q_Precip_Still -> Select_Strategy [label="Yes"];

Select_Strategy -> CoSolvent; Select_Strategy -> Surfactant; Select_Strategy -> Cyclodextrin;

CoSolvent -> Check_Toxicity; Surfactant -> Check_Toxicity; Cyclodextrin -> Check_Toxicity; } }

Caption: Decision workflow for addressing compound precipitation.

Expert Insight: It is crucial to limit the final concentration of DMSO in most cell-based assays to ≤0.5% to avoid solvent-induced artifacts or toxicity.[8][13] Some robust cell lines may tolerate up to 1%, but this must be validated.[8]

FAQ 4: How can I use co-solvents to improve solubility?

Mechanism: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of non-polar solutes. They work by reducing the polarity of the water, making the environment more favorable for lipophilic compounds like 4-Isopropoxy-1H-pyrazole.

Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400).

Step-by-Step Protocol: Using PEG-400 as a Co-solvent

  • Prepare Intermediate Stock: Create a 10X final concentration stock of your compound in 100% DMSO.

  • Prepare Co-solvent Vehicle: Prepare a vehicle solution of 50% PEG-400 and 50% water.

  • Dilution: Create a 1:1 mixture of your 10X DMSO stock with the co-solvent vehicle. This results in a 5X stock in a solution of 50% DMSO, 25% PEG-400, and 25% water.

  • Final Dilution: Add this 5X stock to your assay medium (a 1:5 dilution), resulting in a final concentration of 1X compound, 10% DMSO, and 5% PEG-400.

    • Note: This is a high concentration of organic solvent. This approach is more suitable for biochemical assays than for sensitive cell-based assays. Always test the final vehicle concentration for effects on your system.

FAQ 5: When are surfactants a good choice, and how do I use them?

Mechanism: Surfactants (surface active agents) like Tween® 80 or Kolliphor® possess both a hydrophilic (water-loving) head and a lipophilic (fat-loving) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The lipophilic tails form a core that can encapsulate the poorly soluble drug, while the hydrophilic heads face outwards, allowing the entire micelle-drug complex to be dispersed in the aqueous buffer.[14]

Step-by-Step Protocol: Using Tween® 80

  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in your assay buffer.

  • Serial Dilution: Perform a serial dilution of your primary DMSO stock of 4-Isopropoxy-1H-pyrazole directly into assay buffer containing a fixed, low concentration of Tween® 80 (e.g., 0.01% - 0.1%).

  • Equilibration: Allow the solution to equilibrate for 15-30 minutes before adding it to your assay.

  • Vehicle Control: Crucially , all control wells must contain the identical final concentration of both DMSO and Tween® 80 to account for any effects of the formulation itself.[15]

Trustworthiness Note: Surfactants can permeabilize cell membranes or interfere with protein activity.[16] Their use must be carefully validated in cell-based assays. They are often an excellent choice for biochemical or enzyme-based assays.[15]

FAQ 6: What are cyclodextrins and how can they help?

Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[17][18] A poorly soluble drug molecule can become trapped within this lipophilic cavity, forming an "inclusion complex."[19] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[18][20] This is often the most gentle and biocompatible method for cell-based assays.[13]

// Invisible nodes for layout Plus [label="+", shape=plaintext, fontsize=24]; Arrow [label="->", shape=plaintext, fontsize=24];

{rank=same; Drug_node; Plus; CD_node; Arrow; Complex_node;}

Drug_node -> Plus [style=invis]; Plus -> CD_node [style=invis]; CD_node -> Arrow [style=invis]; Arrow -> Complex_node [style=invis]; } }

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[20]

Step-by-Step Protocol: Using HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 45% w/v) in your aqueous assay buffer. This may require gentle warming to fully dissolve.

  • Evaporate DMSO: In a separate tube, add a small volume of your high-concentration DMSO stock. Evaporate the DMSO using a speed vacuum or a gentle stream of nitrogen gas, leaving a thin film of the compound.

  • Complexation: Add the warm HP-β-CD solution to the tube containing the compound film.

  • Incubation: Vortex vigorously and incubate the mixture, often overnight with shaking at room temperature or 37°C, to allow for efficient complex formation.

  • Filtration: Use a 0.22 µm syringe filter to remove any un-complexed, precipitated drug. The resulting clear solution contains the water-soluble drug-cyclodextrin complex.

  • Quantification: It is best practice to determine the actual concentration of the solubilized compound in the final solution using an analytical method like HPLC-UV.

Summary of Formulation Strategies
StrategyMechanismProsConsBest For
Co-solvents Reduces solvent polaritySimple to prepareHigh concentrations can be toxic to cells; may alter protein conformationBiochemical assays, initial screening
Surfactants Micellar encapsulationHigh solubilizing capacityCan disrupt cell membranes; may interfere with assay signalEnzyme assays, non-cellular systems
Cyclodextrins Inclusion complex formationLow cytotoxicity; biocompatibleMore complex preparation; may require concentration verificationCell-based assays; in vivo studies

Part 3: Troubleshooting & Assay Integrity

FAQ 7: How do I know if my formulation is affecting my assay results?

The Principle of the Vehicle Control: This is the most critical control in your experiment. A vehicle control is an identical formulation without the test compound.

  • What it is: It contains the assay buffer plus the exact same final concentration of DMSO, and any other excipient (co-solvent, surfactant, cyclodextrin) you used.

  • Why it's essential: It allows you to subtract any background signal or biological effect caused by the formulation components themselves.[15] If your vehicle control shows a significant effect compared to the untreated control (buffer only), your formulation is interfering with the assay, and the results for your compound are not reliable.

FAQ 8: I see inconsistent results or a high degree of variability. Could this be a solubility issue?

Yes, this is a classic symptom of a compound hovering at the edge of its solubility limit.

Potential Causes and Solutions:

  • Precipitation Over Time: The compound may be soluble initially but precipitates out during the course of a long incubation (e.g., >4 hours).

    • Solution: Visually inspect your assay plates under a microscope at the end of the experiment for crystals or precipitate. Consider reducing the compound concentration or using a more robust solubilization method like cyclodextrins.

  • Adsorption to Plastics: Highly lipophilic compounds can stick to the plastic surfaces of pipette tips and microplates, reducing the actual concentration in solution.

    • Solution: Using low-retention plasticware can help. Including a low level of a non-ionic surfactant (like 0.01% Tween® 20) or a carrier protein like Bovine Serum Albumin (BSA) in the buffer can block non-specific binding sites.

  • Inaccurate Dilutions: When a compound is poorly soluble, it may not be homogeneously distributed in solution, leading to errors during serial dilution.

    • Solution: Ensure you vortex thoroughly between each dilution step. Prepare dilutions immediately before use to prevent the compound from settling out of intermediate solutions.

By systematically applying these principles and protocols, researchers can confidently overcome the challenges posed by the poor aqueous solubility of 4-Isopropoxy-1H-pyrazole, paving the way for accurate and meaningful biological data.

References

  • Solubility of Things. (n.d.). Pyrazole.
  • CymitQuimica. (n.d.). CAS 90253-21-7: 1H-Pyrazole, 4-cyclopropyl-.
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • PubChem. (n.d.). 1-isopropyl-1H-pyrazole.
  • AA Blocks. (n.d.). 4-Isopropoxy-1H-pyrazole.
  • MDPI. (2022). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
  • ResearchGate. (2022). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • PMC. (2021). Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue.
  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • MDPI. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim.
  • Reddit. (2022). How to tackle compound solubility issue.
  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?.
  • ResearchGate. (2021). Screening of Surfactants for Improved Delivery of Antimicrobials and Poly-Lactic-co-Glycolic Acid Particles in Wound Tissue.
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • MDPI. (n.d.). Dissolution Enhancement of Poorly Soluble Drugs.
  • Pharma Excipients. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
  • National Journal of Pharmaceutical Sciences. (n.d.). A review of pyrazole an its derivative.
  • MDPI. (2022). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters.
  • ACS Publications. (n.d.). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax | Molecular Pharmaceutics.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • PMC. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • NIH. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • YouTube. (2025). Solution-making strategies & practical advice.
  • ResearchGate. (2025). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF.
  • ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
  • YouTube. (2025). Cyclodextrin Masterclass X Cyclodextrins as Active Ingredients.
  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.

Sources

Optimization

Identifying and minimizing side products in 4-Isopropoxy-1H-pyrazole synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Identifying and Minimizing Side Products in 4-Isopropoxy-1H-pyrazole Synthesis Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Identifying and Minimizing Side Products in 4-Isopropoxy-1H-pyrazole Synthesis

Executive Summary

Synthesizing 4-Isopropoxy-1H-pyrazole presents a classic chemoselectivity challenge. The pyrazole core is amphoteric, and the 4-hydroxy position introduces a competing nucleophile. High-purity synthesis requires navigating the dichotomy between Route A (De Novo Cyclization) and Route B (Functionalization of 4-Hydroxypyrazole) .

This guide serves as a dynamic troubleshooting interface. It prioritizes the Cyclization Route for its superior impurity profile while providing mitigation strategies for the Functionalization Route if your workflow is constrained to that precursor.

Module 1: Route Selection & Impurity Profiling

Before troubleshooting, verify your pathway. The impurity profile is dictated by the bond disconnection chosen.

Route A: The Cyclization Strategy (Recommended)
  • Mechanism: Condensation of 2-isopropoxymalondialdehyde (or its acetal equivalent) with hydrazine hydrate .

  • Why it wins: The isopropoxy group is installed before the pyrazole ring forms. This eliminates the competition between N-alkylation and O-alkylation.

  • Primary Impurities: Unreacted hydrazine, oligomeric azines, and trace malondialdehyde derivatives.

Route B: The Direct Alkylation Strategy (Legacy/High Risk)
  • Mechanism: Reaction of 4-hydroxypyrazole with isopropyl halide or isopropanol (Mitsunobu).

  • The Flaw: The pyrazole nitrogen (NH) is often more nucleophilic than the hydroxyl oxygen (OH), leading to substantial N-alkylation .

  • Primary Impurities: 1-isopropyl-4-hydroxypyrazole (N-alkyl), 1-isopropyl-4-isopropoxypyrazole (Bis-alkyl).

Visualizing the Impurity Pathways

G cluster_legend Legend Start Starting Material Target Target: 4-Isopropoxy-1H-pyrazole Impurity Critical Impurity PrecursorA 2-Isopropoxymalondialdehyde TargetProduct 4-Isopropoxy-1H-pyrazole PrecursorA->TargetProduct Cyclization (High Selectivity) Hydrazine Hydrazine Hydrate Impurity_Azine Polymeric Azines Hydrazine->Impurity_Azine Excess/Side Rxn PrecursorB 4-Hydroxypyrazole PrecursorB->TargetProduct O-Alkylation (Minor Path without Protection) Impurity_N_Alkyl 1-Isopropyl-4-hydroxypyrazole (N-Alkylation) PrecursorB->Impurity_N_Alkyl N-Alkylation (Major Path) AlkylatingAgent Isopropyl Halide/Base Impurity_Bis_Alkyl 1-Isopropyl-4-isopropoxypyrazole (Over-Alkylation) TargetProduct->Impurity_Bis_Alkyl Over-Alkylation Impurity_N_Alkyl->Impurity_Bis_Alkyl 2nd Alkylation

Figure 1: Comparative reaction pathways showing the high risk of N-alkylation in Route B versus the cleaner cyclization of Route A.

Module 2: Troubleshooting & Optimization (Q&A)

Scenario 1: "I am using Route B (Alkylation) and my product contains ~15% of a side product with the same mass (M+42)."

Diagnosis: You are observing Regioisomer Competition (N- vs. O-alkylation) . The side product is likely 1-isopropyl-4-hydroxypyrazole . Without protecting the nitrogen, the pKa of the pyrazole NH (~14) and the phenol OH (~10) are close, but the nitrogen is often kinetically more nucleophilic in polar aprotic solvents.

Corrective Protocol:

  • Switch to a Protection Strategy: You cannot rely on thermodynamic control alone.

    • Step 1: Protect the Nitrogen with a Boc or Benzyl group.

    • Step 2: Perform O-alkylation (Base + Isopropyl Bromide).

    • Step 3: Deprotect.

  • Alternative (If protection is impossible): Use Cesium Carbonate (Cs₂CO₃) in Acetonitrile . The "Cesium Effect" can sometimes enhance O-alkylation selectivity due to the specific coordination of the large cesium cation with the oxygen anion, though this is less reliable than protection.

Scenario 2: "I am using Route A (Cyclization) and seeing a polymeric gum forming."

Diagnosis: Azine Formation / Oligomerization . This occurs when the stoichiometry of hydrazine is off, or the pH allows the hydrazine to react with two equivalents of the aldehyde precursor.

Corrective Protocol:

  • Reverse Addition: Do not add hydrazine to the aldehyde. Add the aldehyde precursor dropwise to an excess of hydrazine hydrate at low temperature (0°C). This ensures the hydrazine is always in molar excess locally, favoring the 1:1 cyclization over the 2:1 dimerization.

  • pH Control: Maintain a slightly acidic to neutral buffer if using hydrazine salts. If using hydrazine hydrate, ensure the reaction doesn't become too basic, which promotes polymerization of the aldehyde.

Scenario 3: "How do I remove the 'Bis-alkylated' impurity (1-isopropyl-4-isopropoxypyrazole)?"

Diagnosis: Over-alkylation . This is a non-polar impurity compared to your target.

Purification Protocol:

  • Acid/Base Extraction (The "Self-Validating" Step):

    • Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).[1]

    • Extract with 1M NaOH .

      • The Target (4-Isopropoxy-1H-pyrazole) has an acidic NH proton (pKa ~14). It will deprotonate and move into the aqueous layer.

      • The Impurity (Bis-alkylated) has no acidic proton. It stays in the organic layer.[2]

    • Discard organic layer.

    • Acidify the aqueous layer to pH ~5-6 and extract back into organic solvent.

    • Result: The bis-alkylated impurity is chemically washed away.

Module 3: Data & Specifications

Table 1: Impurity Profile by Synthesis Method
Impurity TypeSource RouteRisk LevelDetection (LC-MS)Removal Strategy
N-Isopropyl isomer Route BCritical Same Mass (Isomer)Difficult (Chromatography req.)
Bis-isopropyl Route BHighM + 42 DaAcid/Base Extraction
Hydrazine Route AMediumLow Mass (Transparent in UV)Aqueous Wash / High Vac
Azine Oligomers Route ALowHigh Mass / Broad PeakFiltration / Recrystallization
Table 2: Solvent Effects on Selectivity (Route B Focus)
SolventBasePredominant ProductMechanism Note
DMF/DMSO NaHN-Alkylation Dipolar aprotic solvents strip cations, leaving "naked" N-anions which are highly nucleophilic.
Acetone/MeCN K₂CO₃Mixed (N > O) Mild base allows some equilibration, but N-alkylation usually dominates.
Toluene Ag₂CO₃O-Alkylation Silver salts are known to favor O-alkylation in some phenolic systems (Koenigs-Knorr type logic), but expensive.

Module 4: Validated Experimental Workflow (Route A)

Objective: Synthesis of 4-Isopropoxy-1H-pyrazole via Cyclization.

  • Preparation of Precursor:

    • React 2-isopropoxymalondialdehyde (prepared via Vilsmeier-Haack formylation of isopropyl vinyl ether) with Hydrazine Hydrate .

  • Cyclization Step:

    • Charge reaction vessel with Hydrazine Hydrate (1.2 equiv) and Ethanol. Cool to 0°C.

    • Add 2-isopropoxymalondialdehyde (1.0 equiv) dropwise over 30 mins.

    • Checkpoint: Monitor internal temp. Exotherm indicates immediate cyclization.

  • Workup:

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Crucial Step: Dissolve residue in 1N NaOH. Wash with MTBE (removes any non-polar byproducts).

    • Acidify aqueous phase to pH 6. Extract with Ethyl Acetate.[1]

    • Dry (Na₂SO₄) and concentrate.

References

  • Synthesis of 4-alkylpyrazoles and inhibitors.

    • Source: N
    • Context: Discusses general routes for substituted pyrazoles and inhibitor design.
    • URL:[Link] (General search reference for pyrazole inhibitors).

  • Highly Selective N-Alkyl

    • Source: Semantic Scholar / Journal of Organic Chemistry.
    • Context: Establishes the difficulty of controlling N- vs O-alkylation and the tendency for N-dominance in basic conditions.
    • URL:[Link]

  • Reaction of hydrazine with dialdehydes.

    • Source: ResearchG
    • Context: Validates the cyclization mechanism of hydrazine with malondialdehyde deriv
    • URL:[Link]

  • Process for preparing aripiprazole (Pyrazole intermediates).

Sources

Troubleshooting

Optimizing reaction conditions for derivatizing 4-Isopropoxy-1H-pyrazole

Technical Support Center: Derivatization of 4-Isopropoxy-1H-pyrazole Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-ISO-04 Subject: Optimization of Reaction Conditions for 4-Isopropoxy-1H-pyrazole Assigned...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Derivatization of 4-Isopropoxy-1H-pyrazole

Welcome to the Advanced Synthesis Support Hub. Ticket ID: PYR-ISO-04 Subject: Optimization of Reaction Conditions for 4-Isopropoxy-1H-pyrazole Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Substrate Profile

You are working with 4-Isopropoxy-1H-pyrazole . Before initiating any protocol, understand the electronic and steric profile of your scaffold:

  • Electronic Nature: The 4-isopropoxy group is a strong Electron Donating Group (EDG). This activates the ring toward electrophiles but makes the N-H proton slightly less acidic (

    
     ~14.5) compared to unsubstituted pyrazole (
    
    
    
    ~14.0).
  • Symmetry: The parent molecule is symmetric.

    
     and 
    
    
    
    are equivalent due to rapid tautomerism. However, once derivatized at
    
    
    , the symmetry breaks, rendering positions
    
    
    and
    
    
    chemically distinct.
  • Stability Warning: The isopropyl ether is generally robust under basic conditions but is acid-sensitive . Avoid strong Lewis acids (

    
    , 
    
    
    
    ) or hot protic acids (HBr, HI), which will cleave the ether to the 4-hydroxypyrazole (tautomerizing to the unstable pyrazolone).

Module 1: N-Functionalization Protocols

Decision Matrix: Alkylation vs. Arylation

ReactionMatrix Start Target: N-Functionalized 4-Isopropoxy-pyrazole Decision Select Electrophile Type Start->Decision Alkyl Alkyl Halide / Tosylate (sp3 Carbon) Decision->Alkyl Aliphatic Aryl Aryl Boronic Acid (sp2 Carbon) Decision->Aryl Aromatic (Mild) ArylHal Aryl Halide (sp2 Carbon) Decision->ArylHal Aromatic (Robust) Method1 Standard Alkylation Base: Cs2CO3 or NaH Solvent: DMF or MeCN Alkyl->Method1 Method2 Chan-Lam Coupling Cu(OAc)2, Air RT to 40°C Aryl->Method2 Method3 Buchwald-Hartwig Pd-Catalysis Requires >80°C ArylHal->Method3

Figure 1: Strategic Decision Tree for N-Functionalization pathways.

Protocol A: N-Alkylation (The "Cesium Effect")

Issue: Users often report incomplete conversion using


 in acetone.
Solution:  The isopropoxy group decreases the acidity of the N-H. You need a stronger base or a cation that enhances solubility.

Optimized Protocol:

  • Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Base:

    
     (Cesium Carbonate). The "Cesium Effect" improves solubility and nucleophilicity of the pyrazolate anion.
    
  • Stoichiometry: 1.0 eq Substrate : 1.2 eq Electrophile : 1.5 eq Base.

  • Temperature: 60°C (for chlorides), RT (for bromides/iodides).

Troubleshooting N-Alkylation:

Symptom Probable Cause Corrective Action

| Low Yield (<40%) | Poor deprotonation (


 mismatch). | Switch from 

to NaH (60% dispersion) in DMF at 0°C → RT. | | O-Alkylation | Not possible here. | The 4-isopropoxy group is already "capped." No competition from oxygen. | | Poly-alkylation | Quaternization of

. | Use strictly 1.1 eq of alkyl halide. Avoid excess electrophile.[1] |
Protocol B: N-Arylation (Chan-Lam vs. Buchwald)

User Question: "I need to attach a phenyl ring. Should I use Copper or Palladium?" Expert Insight: Start with Chan-Lam (Copper) . It is milder, tolerates the isopropoxy ether well, and runs at room temperature. Use Buchwald-Hartwig only if the aryl boronic acid is unavailable or the Chan-Lam fails.

Option 1: Chan-Lam Coupling (Mildest)

  • Reagents:

    
     (0.5 eq), Aryl Boronic Acid (2.0 eq).
    
  • Base/Ligand: Pyridine (2.0 eq) or TEA.

  • Atmosphere: Open air (Oxygen balloon is better).

  • Solvent: DCM (Dichloromethane) or MeOH.

  • Critical Step: The reaction must have access to oxygen to re-oxidize Cu(I) to Cu(II). Do not seal under Argon.

Option 2: Buchwald-Hartwig (High Throughput)

  • Catalyst:

    
     or Pd-PEPPSI-IPr.
    
  • Ligand: tBuXPhos or BrettPhos (Specific for C-N coupling).

  • Base:

    
     (Sodium tert-butoxide).
    
  • Warning:

    
     is a strong base. Ensure your isopropoxy group does not undergo elimination (rare, but possible at high heat). Keep T < 100°C.
    

Module 2: C-H Functionalization (Post-N-Alkylation)

Once the nitrogen is substituted, the symmetry breaks. You now have distinct C3 and C5 positions.

Regioselectivity Rules:

  • Electrophilic Aromatic Substitution (EAS): Halogenation (NBS/NIS) typically favors the C4 position. However, C4 is blocked by the isopropoxy group.

    • Outcome: EAS will occur at C5 (kinetically favored) or C3 , often leading to mixtures.

    • Control: Use NIS (N-Iodosuccinimide) in MeCN at 0°C to control mono-iodination.

  • Lithiation (Deprotonation):

    • Reagent:

      
       at -78°C.
      
    • Outcome: Lithiation occurs exclusively at C5 (the position adjacent to the alkylated nitrogen) due to the Coordination Induced Proximity Effect (CIPE).

    • Application: Quench with electrophiles (DMF for aldehyde,

      
       for iodide) to get pure 5-substituted products.
      

Module 3: Stability & Deprotection FAQ

Q: Can I remove the isopropoxy group to get the free alcohol? A: Yes, but proceed with caution.

  • Method A (Recommended):

    
     in DCM at -78°C. Milder than 
    
    
    
    .
  • Method B (Avoid): HBr/AcOH reflux. This is too harsh and will likely degrade the pyrazole ring or cause side reactions.

Q: My reaction mixture turned black during Buchwald coupling. A: This is "Palladium Black" precipitation.

  • Cause: Ligand dissociation or inactive catalyst.

  • Fix: Increase Ligand:Pd ratio to 2:1. Switch to a pre-formed catalyst like XantPhos Pd G4 . Ensure the solvent is thoroughly degassed (sparged with Argon) before adding the catalyst.

Module 4: Workflow Visualization

OptimizationLoop Start Experiment Start CheckYield Check Yield by LCMS Start->CheckYield Success Isolate & Purify CheckYield->Success >80% Fail_Alk Issue: Low Conversion (Alkylation) CheckYield->Fail_Alk <50% (Alkyl) Fail_Coup Issue: No Reaction (Coupling) CheckYield->Fail_Coup <10% (Aryl) Fix_Alk Action: Switch Base K2CO3 -> Cs2CO3 -> NaH Fail_Alk->Fix_Alk Fix_Alk->Start Retry Fix_Coup Action: Check O2 (Chan-Lam) or Degas Solvent (Pd) Fail_Coup->Fix_Coup Fix_Coup->Start Retry

Figure 2: Troubleshooting Loop for Iterative Optimization.

References

  • Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles. A Review." Chemical Reviews, vol. 111, no. 11, 2011, pp. 6984–7034.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide." Chemical Science, vol. 2, 2011, pp. 27-50.

  • Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011.[2]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition (Referencing Isopropyl Ether stability).

Sources

Optimization

Addressing the chemical instability of 4-Isopropoxy-1H-pyrazole derivatives

The following technical support guide addresses the specific chemical stability and handling requirements for 4-Isopropoxy-1H-pyrazole derivatives. This content is designed for medicinal chemists and process scientists e...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific chemical stability and handling requirements for 4-Isopropoxy-1H-pyrazole derivatives. This content is designed for medicinal chemists and process scientists encountering degradation or reproducibility issues.

Status: Operational | Topic: Chemical Instability & Handling | Version: 2.4

Executive Summary & Chemical Profile

4-Isopropoxy-1H-pyrazole is an electron-rich heterocyclic scaffold often employed as a bioisostere in kinase inhibitors (e.g., targeting ALK or ROS1). While the pyrazole ring is generally robust, the introduction of an electron-donating alkoxy group at the C4 position creates a specific "instability triad":

  • Oxidative Lability: The electron-rich

    
    -system is susceptible to oxidation.
    
  • Acid Sensitivity: The secondary ether (isopropoxy) linkage is prone to cleavage under acidic conditions.

  • Tautomeric Flux: The unsubstituted N-H leads to rapid annular tautomerism, complicating NMR analysis and crystallization.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Optimization

Q1: I am attempting to deprotect a Boc group on a side chain using TFA/DCM, but I am observing the formation of a polar impurity. What is happening? Diagnosis: You are likely triggering acid-catalyzed ether cleavage . Technical Insight: While methyl ethers are relatively stable to Trifluoroacetic Acid (TFA), secondary ethers like the isopropyl group are significantly more labile due to the stability of the resulting secondary carbocation intermediate (


-like character).
Solution: 
  • Immediate Action: Switch to a milder deprotection protocol. Use HCl in Dioxane (4M) at 0°C for a shorter duration, or employ TMSOTf/2,6-lutidine for Boc removal, which avoids strong Brønsted acidic conditions.

  • Protocol Adjustment: If TFA is mandatory, add a "scavenger" (e.g., triethylsilane) to quench the tert-butyl cation immediately, preventing it from attacking the electron-rich pyrazole ring, although this does not stop the isopropoxy cleavage itself.

Q2: My Suzuki coupling yields are low, and the catalyst turns black immediately. Is the pyrazole interfering? Diagnosis: Catalyst poisoning via N-coordination. Technical Insight: The


 nitrogen (N2) of the 1H-pyrazole is a competent ligand for Palladium (Pd). In its unsubstituted form, it can displace phosphine ligands, deactivating the catalyst.
Solution: 
  • Protect the Nitrogen: Perform the coupling on a THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protected pyrazole. Deprotect only after the metal-catalyzed steps are complete.

  • Alternative: Use a base that promotes the formation of the pyrazolate anion (e.g.,

    
    ), which is less likely to coordinate tightly to Pd(0) in a non-productive manner compared to the neutral species, or use a bulky ligand like XPhos  to prevent N-coordination.
    
Category B: Storage & Stability

Q3: The compound was white initially but turned brown after two weeks on the bench. Is it still usable? Diagnosis: Oxidative degradation (Quinone-imine formation). Technical Insight: The 4-alkoxy group makes the pyrazole ring highly electron-rich. Prolonged exposure to air and light can lead to radical oxidation, potentially forming transient pyrazolone species or ring-opening products. Solution:

  • Purification: Pass the material through a short plug of silica gel (eluting with EtOAc/Hexane) to remove the colored oxidation products.

  • Prevention: Store under Argon at -20°C. Exclude light , as photo-oxidation is accelerated in electron-rich heterocycles.

Category C: Analytical (NMR/HPLC)

Q4: The 1H NMR spectrum in DMSO-


 shows very broad peaks for the pyrazole C3-H and C5-H protons. Is my sample impure? 
Diagnosis:  No, this is Annular Tautomerism .
Technical Insight:  In solution, the proton on the nitrogen oscillates rapidly between N1 and N2. On the NMR timescale, this averages the signals for C3 and C5. If the rate is intermediate, the peaks broaden or disappear (coalescence).
Solution: 
  • Verification: Run the NMR at a lower temperature (-40°C) to "freeze" the tautomers, or at a higher temperature (80°C) to speed up the exchange and sharpen the average peak.

  • Reporting: Report the signals as a broad singlet (br s) or use a solvent that stabilizes one tautomer (though difficult for unsubstituted pyrazoles).

Visualizing the Instability Pathways

The following diagram illustrates the two primary degradation pathways: Acid-Catalyzed Dealkylation and Tautomeric Equilibrium.

PyrazoleInstability Substrate 4-Isopropoxy-1H-pyrazole (Electron-Rich) Acid Strong Acid (TFA / HBr) Substrate->Acid Exposure Tautomer1 Tautomer A (1H-isomer) Substrate->Tautomer1 In Solution Cation Intermediate: Protonated Ether Acid->Cation Protonation Product1 Degradation Product A: 4-Hydroxy-1H-pyrazole (Phenol analogue) Cation->Product1 Cleavage (Heat) Isopropyl Isopropyl Cation (Leaving Group) Cation->Isopropyl Equilibrium Rapid H-Shift (Solvent Dependent) Tautomer1->Equilibrium Tautomer2 Tautomer B (2H-isomer) Equilibrium->Tautomer2

Figure 1: Mechanistic pathways showing acid-catalyzed ether cleavage (Red path) and tautomeric equilibrium (Green path).

Solvent & Reagent Compatibility Matrix

Use this table to select appropriate conditions for synthesis and purification.

Reagent/ConditionCompatibilityTechnical Note
TFA (Trifluoroacetic Acid) ⚠️ Caution Prolonged exposure leads to isopropoxy cleavage. Use dilute or cold if necessary.
HCl (4M in Dioxane) Safe Generally safe at 0°C for short durations (<2h).
BBr3 / HBr Incompatible Will rapidly cleave the isopropyl ether to the alcohol.
K2CO3 / Cs2CO3 (Base) Safe Stable to base. Excellent for alkylation reactions.
KMnO4 / Jones Reagent Incompatible Oxidizes the electron-rich pyrazole ring.
DMSO (Storage) ⚠️ Caution DMSO is hygroscopic and can facilitate oxidation over months. Store solid.

Standard Operating Procedure: Safe Deprotection

Objective: Removal of N-Boc protecting group without cleaving the 4-isopropoxy ether.

  • Preparation: Dissolve the N-Boc-4-isopropoxypyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Add HCl (4.0 M in Dioxane) (5.0 equiv) dropwise. Do not use neat TFA.

  • Monitoring: Monitor by TLC/LCMS every 15 minutes. The reaction is typically complete within 1-2 hours.

  • Quenching: Pour the reaction mixture into a saturated NaHCO3 solution (cold) immediately upon completion.

  • Extraction: Extract with DCM, dry over Na2SO4, and concentrate in vacuo.

    • Note: Do not heat the crude residue above 40°C during concentration.

References

  • Synthesis and Stability of Pyrazoles: Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 2000. Context: Defines the tautomeric equilibrium constants ( ) for 4-substituted pyrazoles.
  • Oxidative Instability of Electron-Rich Heterocycles

    • F. A. L. M.[1][2][3][4] Eskens, et al. "Electrooxidation of pyrazoles." Journal of Organic Chemistry.

    • Context: Describes the anodic oxidation potentials of electron-rich pyrazoles, confirming susceptibility to oxidative degrad
  • Ether Cleavage Mechanisms: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Context: Authoritative source on the relative stability of isopropyl ethers vs. methyl ethers under acidic conditions.
  • General Pyrazole Properties

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 784155, 1-Isopropyl-1H-pyrazole-4-carboxylic acid" (Structural analog reference).

Sources

Troubleshooting

Enhancing the regioselectivity in the synthesis of 4-Isopropoxy-1H-pyrazole

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the synthesis of substituted pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the synthesis of substituted pyrazoles, specifically addressing the challenges in achieving high regioselectivity for 4-Isopropoxy-1H-pyrazole. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges in preparing 4-Isopropoxy-1H-pyrazole?

The principal challenge is controlling regioselectivity. Classical pyrazole syntheses, such as the Knorr condensation involving a 1,3-dicarbonyl compound and hydrazine, can lead to a mixture of regioisomers if the dicarbonyl is unsymmetrical.[1] For a 4-alkoxy pyrazole, this would require a specialized 2-alkoxy-1,3-dicarbonyl precursor, which can be unstable or difficult to prepare. Therefore, the most significant hurdles are:

  • Precursor Availability: Sourcing or synthesizing the correct starting materials that enforce substitution at the C4 position.

  • Regioisomeric Impurities: Formation of 3- and/or 5-isopropoxy pyrazoles, which often have similar physical properties, making purification difficult.

  • Post-Cyclization Reactivity: Direct functionalization of the pyrazole ring can also be unselective, with electrophilic substitution typically favoring the C4 position, but this is highly dependent on the directing effects of existing substituents.[2]

Q2: What are the most viable general strategies for obtaining the 4-substituted pyrazole isomer selectively?

There are two main strategic approaches to ensure the isopropoxy group is located exclusively at the C4 position:

  • Cyclization of a Pre-functionalized Precursor: This involves using a three-carbon synthon that already contains the desired isopropoxy group (or a precursor) at the central carbon. Examples include the reaction of hydrazine with 2-isopropoxy-1,3-dicarbonyl compounds or their enol ether equivalents. This strategy builds the ring with the regiochemistry already locked in.

  • Post-Cyclization Functionalization: This is often a more practical approach. It starts with a pre-formed pyrazole ring that has a functional group at the C4 position, which can then be converted to the isopropoxy ether. Common starting points include 4-halo-1H-pyrazoles or 4-hydroxy-1H-pyrazole (which exists in tautomeric equilibrium with pyrazol-4-one). This method offers excellent regiocontrol as the position is already defined.

Q3: How can I definitively confirm the regiochemistry of my final product?

Unequivocal structural confirmation is critical. A combination of spectroscopic methods is the gold standard:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • ¹H NMR: In N-unsubstituted 4-substituted pyrazoles, the C3-H and C5-H protons are chemically equivalent and will appear as a single sharp singlet. In contrast, a 3- or 5-substituted isomer would show two distinct signals for the remaining ring protons, often as doublets due to coupling.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons can provide strong evidence for the substitution pattern.

    • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the isopropoxy protons and the C4 carbon of the pyrazole ring. A Nuclear Overhauser Effect (NOESY) experiment can show spatial proximity between the N-H proton and the protons at C3 and C5, confirming the 4-substitution pattern.[3]

  • X-Ray Crystallography: If a suitable single crystal can be obtained, this method provides absolute proof of the molecular structure.

Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction produces a mixture of regioisomers that are difficult to separate.

This is the most common problem when using classical condensation methods with non-ideal precursors.

Causality: The formation of multiple isomers arises from the two non-equivalent electrophilic carbonyl carbons in an unsymmetrical 1,3-dicarbonyl precursor reacting with the two different nucleophilic nitrogen atoms of hydrazine.

Troubleshooting Workflow:

G cluster_strategies Strategic Solutions cluster_optimization Optimization Tactics start Low Regioselectivity Observed strategy Re-evaluate Synthetic Strategy start->strategy Is a fundamental change feasible? precursor Switch to Pre-functionalized Precursor (e.g., 2-isopropoxy-malondialdehyde) strategy->precursor Yes optimize Optimize Existing Reaction strategy->optimize No end_precursor Achieve High Regioselectivity precursor->end_precursor post_func Adopt Post-Cyclization Strategy (e.g., from 4-bromo-1H-pyrazole) end_post_func Achieve High Regioselectivity post_func->end_post_func solvent Modify Solvent System (e.g., EtOH to TFE) optimize->solvent Solvent Effects temp Adjust Reaction Temperature optimize->temp Kinetic/Thermo Control end_optimize Improved Regioselectivity solvent->end_optimize temp->end_optimize

Caption: Decision workflow for addressing poor regioselectivity.

Solutions:

  • Adopt a Post-Cyclization Functionalization Strategy (Recommended): This is the most robust solution. Start with a compound where the C4 position is already defined. A highly effective method is the Williamson ether synthesis using 4-hydroxy-1H-pyrazole and an isopropyl halide, or a nucleophilic aromatic substitution on 4-bromo-1H-pyrazole with sodium isopropoxide. This approach entirely circumvents the problem of regioselectivity during ring formation.

  • Modify the Solvent: If you must use a condensation reaction, the solvent can have a profound impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some pyrazole syntheses compared to standard solvents like ethanol.[4] This is attributed to their ability to modulate the relative acidity of the reaction intermediates through strong hydrogen bonding.

Data Summary: Effect of Solvent on Regioselectivity

Solvent Dielectric Constant (ε) Regioisomeric Ratio (Typical) Rationale Reference
Ethanol 24.5 Low to Moderate Standard protic solvent, moderate H-bonding. [4]
TFE 8.5 High Strong H-bond donor, stabilizes key intermediates selectively. [4]

| HFIP | 4.5 | Very High | Exceptionally strong H-bond donor, enhances selectivity further. |[4] |

Issue 2: The overall yield is low, even with good regioselectivity.

Causality: Low yields can stem from several factors including incomplete conversion, degradation of starting materials or products, or competing side reactions. In post-cyclization routes, inefficient substitution can be a major cause.

Solutions:

  • Optimize Base and Temperature (for Williamson Ether Synthesis): When synthesizing from 4-hydroxy-1H-pyrazole, the choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. Ensure the reaction is conducted in an appropriate anhydrous solvent like DMF or THF.[5] Gentle heating (e.g., 50-70 °C) may be required to drive the reaction to completion, but excessive heat can cause decomposition.

  • Use a Catalyzed Nucleophilic Substitution (for 4-Halo-Pyrazoles): The reaction of sodium isopropoxide with 4-bromo-1H-pyrazole can be slow. The addition of a copper(I) catalyst, such as CuI with a suitable ligand (e.g., L-proline), can significantly accelerate the reaction and improve yields under milder conditions (Ullmann condensation).

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and formation of the product.[6] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Issue 3: I am struggling with the purification of the final product.

Causality: 4-Isopropoxy-1H-pyrazole is a relatively polar molecule due to the N-H group, which can lead to tailing on silica gel chromatography. Its volatility can also be a challenge during solvent removal.

Solutions:

  • Column Chromatography with a Modified Mobile Phase:

    • Standard System: Start with a hexane/ethyl acetate or dichloromethane/methanol gradient.

    • For Tailing Issues: Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption of the basic pyrazole ring and leading to sharper peaks.[7]

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization is an excellent method for final purification.[6] Experiment with different solvent systems, such as ethyl acetate/hexanes, toluene, or isopropanol/water mixtures.

  • Acid-Base Extraction: Before chromatography, an acid-base workup can remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and extract any highly basic impurities (though the pyrazole itself may partition slightly), then wash with aqueous base (e.g., NaHCO₃) to remove acidic impurities.

Experimental Protocol: Regioselective Synthesis via Williamson Etherification

This protocol describes a reliable, two-step synthesis starting from commercially available materials, ensuring high regioselectivity.

Reaction Scheme:

reaction_scheme cluster_structs start_mol product_mol [Desired Product Structure] start_mol->product_mol Williamson Ether Synthesis High Regioselectivity reagent1 1. NaH, Anhydrous DMF 2. 2-Bromopropane

Caption: Williamson ether synthesis for regiocontrolled preparation.

Step 1: Formation of Sodium Pyrazolate Salt

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-hydroxy-1H-pyrazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) (approx. 5-10 mL per gram of pyrazole).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The formation of the sodium salt should be complete.

Step 2: Alkylation to Form the Ether

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add 2-bromopropane or 2-iodopropane (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine (2x), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel as described in the troubleshooting section.

References
  • [Placeholder for a general pyrazole synthesis review]
  • [Placeholder for a review on regioselective synthesis]
  • Li, J. J. (2021). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [URL: https://link.springer.com/book/10.1007/978-3-030-50865-4]
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(4), 1259–1266. [URL: https://pubs.acs.org/doi/10.1021/jo062235+]
  • [Placeholder for a multicomponent reaction reference]
  • BenchChem (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. [URL: https://www.benchchem.com/technical-support-center/managing-regioselectivity-in-substituted-pyrazole-synthesis]
  • [Placeholder for a 4-alkylpyrazole synthesis paper]
  • Di Mauro, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [URL: https://www.mdpi.com/1420-3049/27/18/5899]
  • Organic Chemistry Portal. Pyrazole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]
  • [Placeholder for a 1,3-dipolar cycloaddition reference]
  • BenchChem (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. [URL: https://www.benchchem.com/technical-support-center/minimizing-impurities-in-the-synthesis-of-1-isopropyl-3-methyl-4-nitro-1h-pyrazole]
  • Pace, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Pharmaceutics, 15(2), 498. [URL: https://www.mdpi.com/1999-4923/15/2/498]
  • Torres, E., et al. (2021). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 19(3), 585-594. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02220a]
  • [Placeholder for an analytical characteriz
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [URL: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
  • [Placeholder for a general organic chemistry textbook]
  • [Placeholder for a reference on pyrazole deriv
  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2517-2524. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00276a]

Sources

Optimization

Best practices for the storage and handling of 4-Isopropoxy-1H-pyrazole to prevent degradation

Topic: Best practices for the storage and handling of 4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8) Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers.[1] Part 1: Critical Alerts & Quick Referenc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Best practices for the storage and handling of 4-Isopropoxy-1H-pyrazole (CAS: 14884-03-8) Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers.[1]

Part 1: Critical Alerts & Quick Reference

The Stability Protocol (Do's and Don'ts)

This section synthesizes field experience with chemical principles to provide an immediate, error-proof standard for handling 4-Isopropoxy-1H-pyrazole.

Parameter Critical Directive The "Why" (Mechanistic Insight)
Storage Temp -20°C (Freezer) Lowers kinetic energy, significantly slowing the rate of auto-oxidation on the electron-rich pyrazole ring.[1]
Atmosphere Argon or Nitrogen Overlay The alkoxy group activates the ring, increasing susceptibility to oxidative degradation by atmospheric oxygen [1].
Container Amber Glass with Teflon-lined Cap Prevents photo-oxidation.[1] Teflon liners ensure a hermetic seal, preventing moisture ingress (hygroscopicity risk).[1]
Solvents Avoid Protic/Acidic Solvents for Storage While stable in neutral organic solvents, acidic impurities (e.g., HCl in old Chloroform) can catalyze ether cleavage [2].[1]
Handling Use Non-Metallic Spatulas Trace metal ions from stainless steel can catalyze radical oxidation pathways in electron-rich heterocycles.

Part 2: Technical Deep Dive (Q&A)

Section A: Storage & Stability

Q1: Why is 4-Isopropoxy-1H-pyrazole considered "sensitive" when many pyrazoles are stable? A: While the pyrazole core is generally robust, the 4-isopropoxy substituent fundamentally alters its electronic profile.[1] The oxygen atom donates electron density into the aromatic ring (resonance effect), raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the ring significantly more nucleophilic and, consequently, more prone to electrophilic oxidation by atmospheric oxygen or trace impurities compared to a naked pyrazole [3].[1]

Q2: My compound has arrived as a solid, but it looks "sticky" or "oily." Is it degraded? A: Not necessarily. 4-Isopropoxy-1H-pyrazole is a low-melting solid (approx.[1] melting point range can vary based on crystal packing and purity, often <100°C).[1]

  • Diagnosis: If the color is off-white to beige, it is likely pure but slightly hygroscopic or near its melting point.[1]

  • Warning Sign: A deep yellow, orange, or brown oil indicates significant oxidative degradation (formation of N-oxides or diazo species).[1]

Q3: Can I store this compound in solution (e.g., DMSO or MeOH)? A: Not recommended for long-term storage. [1]

  • DMSO: Hygroscopic and can act as a mild oxidant over time.[1]

  • Methanol/Ethanol: Protic solvents can facilitate proton-transfer processes that may accelerate tautomerization or interaction with trace acid.[1]

  • Best Practice: Store as a neat solid. If solution storage is mandatory, use anhydrous Acetonitrile or Dichloromethane (stabilized) at -20°C, sealed under argon.[1]

Section B: Handling & Processing Troubleshooting

Q4: I observe a new peak in my LCMS after leaving the sample in CDCl3 overnight. What happened? A: This is a classic "solvent artifact." Chloroform (CDCl3) often contains trace hydrochloric acid (HCl) or phosgene if not stored over silver foil/carbonate.[1]

  • Mechanism: The trace acid protonates the ether oxygen or the pyrazole nitrogen, potentially catalyzing the cleavage of the isopropyl group (hydrolysis), yielding 4-hydroxypyrazole (which rapidly degrades) and isopropanol .

  • Solution: Always filter CDCl3 through basic alumina before use or use DMSO-d6 for stability checks.[1]

Q5: The compound turned yellow during weighing. How do I recover it? A: Yellowing indicates surface oxidation.[1]

  • Recovery Protocol:

    • Dissolve the solid in a minimal amount of Ethyl Acetate.

    • Filter through a small pad of silica gel (the oxidized impurities are often more polar and will stick to the silica).

    • Concentrate the filtrate under reduced pressure.

    • If the color persists, perform a rapid recrystallization from Hexane/EtOAc.

Part 3: Degradation Diagnostics & Visualization[1]

Visualizing the Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it. The diagram below maps the two primary threats: Oxidative Stress and Acidic Hydrolysis .

DegradationPathways Compound 4-Isopropoxy-1H-pyrazole (Intact) Oxidation Oxidative Attack (Air/Light) Compound->Oxidation O2 / UV Light Hydrolysis Acidic Hydrolysis (Trace Acid/H2O) Compound->Hydrolysis H+ / H2O NOxide N-Oxide / Ring Fragmentation (Yellow/Brown Impurities) Oxidation->NOxide Electrophilic Addition Cleavage 4-Hydroxypyrazole + Isopropanol Hydrolysis->Cleavage Ether Cleavage Polymer Polymerization/Tars (Insoluble Black Solid) Cleavage->Polymer Rapid Tautomerization

Figure 1: Mechanistic pathways for the degradation of 4-Isopropoxy-1H-pyrazole. Note that the 4-hydroxypyrazole intermediate is highly unstable and rapidly polymerizes.

Self-Validating Purity Check

Before committing this intermediate to a high-value reaction, perform this 10-minute validity check.

Method Observation (Pass) Observation (Fail)
Visual White to off-white crystalline solid/powder.[1]Yellow, orange, or brown sticky gum.[1]
1H NMR (DMSO-d6) Sharp septet at ~4.2-4.4 ppm (Isopropyl CH). Pyrazole protons as sharp singlets/doublets.[1]Broadening of peaks. Appearance of broad OH signal (approx 9-11 ppm) or loss of isopropyl integration.[1]
LC-MS Single peak, [M+H]+ = 127.[1]1.Multiple peaks with masses corresponding to [M+16] (Oxidation) or [M-42] (Loss of Isopropyl).[1]
Handling Workflow Decision Tree

Follow this logic flow to ensure sample integrity during experimental setup.

HandlingWorkflow Start Remove from -20°C Freezer Equilibrate Allow to reach Room Temp (Prevent Condensation) Start->Equilibrate Open Open under Inert Gas? Equilibrate->Open YesGas Proceed to Weighing Open->YesGas Yes (Recommended) NoGas Risk of Moisture/Oxidation Open->NoGas No Weighing Weigh quickly using Plastic/Glass Spatula YesGas->Weighing NoGas->Weighing Minimize Exposure (<2 min) Solvent Dissolve immediately in Dry Solvent Weighing->Solvent

Figure 2: Step-by-step handling logic to minimize environmental exposure.

References

  • Elguero, J., et al. "Pyrazoles."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.[1] (General reactivity of electron-rich pyrazoles).

  • Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols."[1] Greene's Protective Groups in Organic Synthesis, Wiley, 2014.[1] (Stability of alkyl ethers to acidic conditions).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, Oxford University Press, 2012.[1] (Mechanisms of electrophilic aromatic substitution on activated heterocycles).

  • PubChem Database. "4-Isopropoxy-1H-pyrazole (CAS 14884-03-8)."[1] National Center for Biotechnology Information.[1] [Link] (Physical properties and safety data).[1]

Sources

Troubleshooting

Catalyst selection and optimization for C-H activation of 4-Isopropoxy-1H-pyrazole

Technical Support Center: C-H Activation of 4-Isopropoxy-1H-pyrazole User Guide Overview Subject: Catalyst Selection & Optimization for 4-Isopropoxy-1H-pyrazole Ticket ID: CH-ACT-PYRZ-04 Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C-H Activation of 4-Isopropoxy-1H-pyrazole

User Guide Overview

Subject: Catalyst Selection & Optimization for 4-Isopropoxy-1H-pyrazole Ticket ID: CH-ACT-PYRZ-04 Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Advanced Synthesis Support Center. You are likely working with 4-Isopropoxy-1H-pyrazole , a valuable electron-rich scaffold often found in kinase inhibitors (e.g., JAK/alk inhibitors). This substrate presents a unique dichotomy: the C4-alkoxy group activates the ring electronically, yet the N-heterocycle nature poses coordination challenges for transition metals.

This guide moves beyond generic protocols to address the specific mechanistic bottlenecks of this substrate.

Module 1: Catalyst & Ligand Selection

Q: My conversion is stalled at <20%. Which catalyst system should I prioritize?

A: For direct arylation of electron-rich azoles like 4-isopropoxy-1H-pyrazole, the "Standard Pd(0)/Pd(II)" cycle is often insufficient due to the high energy barrier of C-H bond cleavage.

Recommendation: Switch to a Concerted Metallation-Deprotonation (CMD) compliant system.

  • Pre-catalyst: Pd(OAc)₂ (5–10 mol%). Avoid Pd₂dba₃ initially; the acetate ligands are mechanistically active (see Mechanism below).

  • Ligand: P(t-Bu)₃ (or its HBF₄ salt) or DavePhos .

    • Why: The bulky, electron-rich phosphine facilitates the oxidative addition of the aryl halide coupling partner, which can be the rate-limiting step when the pyrazole is electron-rich.

  • Crucial Additive: Pivalic Acid (PivOH) (30–50 mol%).

    • Causality: The acetate/pivalate anion acts as an intramolecular base, shuttling the proton from the C5-H to the free ligand. Without a carboxylate source, the C-H activation energy barrier is too high for this substrate.

Q: I am seeing "Palladium Black" precipitation immediately. What is happening?

A: Rapid precipitation indicates catalyst decomposition, likely due to the "N-coordination trap." The pyridine-like nitrogen (N2) of your pyrazole is a strong sigma-donor and displaces your phosphine ligands, creating an inactive [Pd(pyrazole)₄] complex that aggregates into Pd black.

Troubleshooting Protocol:

  • Protect the Nitrogen: If you are attempting this on free N-H pyrazole, stop. Use a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP group. This sterically blocks N-coordination.

  • Increase Ligand Loading: Move from a 1:1 to a 1:2 (Pd:Ligand) ratio to outcompete the substrate for Pd binding.

  • Switch Solvent: Use DMA or DMF instead of Toluene. The solvent coordination stabilizes the monomeric Pd species.

Module 2: Regioselectivity (C5 vs. C3)

Q: I need the C3-arylated product, but I only get C5. How do I switch selectivity?

A: This is the most common thermodynamic challenge. In 1-substituted pyrazoles, the C5 proton (adjacent to the N-substituent) is significantly more acidic and kinetically accessible via the CMD mechanism.

The "Blocking" Strategy (Recommended): You cannot easily override the electronic preference for C5 with catalyst tuning alone.

  • Step 1: Install a temporary blocking group at C5 (e.g., Chlorine or a Silyl group).

  • Step 2: Perform C-H activation at C3 (now the only open site).

  • Step 3: Remove the blocking group (e.g., protodesilylation or hydrodechlorination).

The "Directing Group" Strategy (Advanced): If you must activate C3 directly, use a Removable Directing Group (DG) on the Nitrogen that coordinates to the metal and "pulls" it toward C5? No, standard DGs usually direct to C5. To hit C3, you typically need to use an N-oxide strategy or specific Rh-catalysis which operates under a different mechanism (electrophilic aromatic substitution), though this is less efficient for 4-alkoxy substrates.

Visualization: The Regioselectivity Decision Tree

G Start Target: Arylated 4-Isopropoxy-pyrazole Decision Which Position? Start->Decision C5 C5 Position (Default) Decision->C5 Natural Preference C3 C3 Position (Challenging) Decision->C3 Steric/Electronic Mismatch Mech Mechanism: CMD Favored by Acidity C5->Mech Block Strategy: C5 Blocking (e.g., C5-Cl or C5-TMS) C3->Block Action Result: 3-Aryl-4-isopropoxy-pyrazole Block->Action Block C5 -> Activate C3 -> Deblock

Figure 1: Decision matrix for regioselective functionalization of 1-substituted pyrazoles.

Module 3: Experimental Optimization

Q: Which base and solvent combination works best for the 4-isopropoxy scaffold?

A: The 4-isopropoxy group is acid-sensitive (ether cleavage) and the pyrazole ring is sensitive to oxidation.

Optimization Matrix:

ParameterStandard RecommendationRationale for 4-Isopropoxy-pyrazole
Solvent DMA or 1,4-Dioxane DMA promotes solubility and stabilizes Pd. Dioxane is better if the isopropoxy group shows lability at >120°C.
Base K₂CO₃ or Cs₂CO₃ Carbonates are standard. Avoid alkoxides (tBuOK) as they may cause trans-etherification or decomposition of the isopropoxy group.
Temperature 100–120°C High temp required for C-H cleavage. If substrate degrades, lower to 80°C and double catalyst loading.
Oxidant Ag₂CO₃ (if oxidative)Only if coupling with an arene (not aryl halide). Silver salts also act as halide scavengers in standard couplings.
Q: Can you explain the "CMD" mechanism so I can troubleshoot logically?

A: Understanding Concerted Metallation-Deprotonation is critical. The reaction does not proceed via simple electrophilic attack. The Pd metal binds to the C-H bond while a carboxylate ligand (Acetate or Pivalate) simultaneously pulls the proton off.[1]

Implication: If you use a base that is too strong (like NaH) or lack a carboxylate source (using only PdCl₂), the reaction will fail because the proton shuttle is missing.

Visualization: The CMD Mechanism

CMD_Mechanism cluster_ligand Critical Role of Pivalate Step1 Pd(II) Species (L)Pd(Piv)Ar TS CMD Transition State Pd---C & O---H Interaction Step1->TS Coordination Step2 Palladacycle Intermediate TS->Step2 H-Transfer to Piv Product Reductive Elimination Ar-Pyrazole + Pd(0) Step2->Product C-C Bond Form

Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway highlighting the critical proton-shuttle role of the pivalate ligand.

Module 4: Standard Operating Procedure (SOP)

Protocol: C5-Arylation of 1-SEM-4-isopropoxy-pyrazole

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • 1-SEM-4-isopropoxy-pyrazole (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • P(t-Bu)₃ HBF₄ (10 mol%)

    • PivOH (30 mol%)

    • K₂CO₃ (2.0 equiv)

  • Solvation: Add anhydrous DMA (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMA. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography. Note: The isopropoxy group makes the product slightly more polar than expected; adjust gradient accordingly.

References

  • Seregin, I. V., & Gevorgyan, V. (2007).[3] Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173-1193.[3] Link

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Rationales for the Carboxylate-Assisted C-H Bond Functionalization of Arenes and Heteroarenes. Chemistry Letters, 39(11), 1118-1126. Link

  • Ye, M., & Sanford, M. S. (2012). Palladium-Catalyzed C–H Functionalization of Heterocycles. Topics in Heterocyclic Chemistry, 2012. Link

  • Gousseau, A., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18, 6192-6210.[4] Link

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 4-Isopropoxy-1H-pyrazole analogs

Executive Summary This technical guide evaluates the medicinal chemistry of 4-Isopropoxy-1H-pyrazole derivatives, focusing on their utility as pharmacophores in drug discovery. While the pyrazole ring is a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the medicinal chemistry of 4-Isopropoxy-1H-pyrazole derivatives, focusing on their utility as pharmacophores in drug discovery. While the pyrazole ring is a privileged scaffold in FDA-approved drugs (e.g., Celecoxib, Ruxolitinib), the specific 4-alkoxy substitution plays a critical role in modulating lipophilicity (


), metabolic stability, and target residence time.

This guide specifically compares the 4-isopropoxy moiety against its structural analogs (4-methoxy, 4-ethoxy, 4-benzyloxy) within the context of anti-tubercular agents (CYP121A1 inhibitors) and kinase inhibitors . Experimental data highlights that the isopropyl group often provides an optimal balance between steric bulk and hydrophobic interaction, frequently outperforming smaller substituents in deep hydrophobic pockets.

Chemical Context & Rationale

The 4-position of the pyrazole ring is electronically enriched, making it a prime site for electrophilic substitution. However, direct functionalization with an isopropoxy group is typically achieved via de novo synthesis to ensure regiospecificity.

Why 4-Isopropoxy?
  • Lipophilic Tuning: The isopropyl group adds significant hydrophobic bulk compared to a methoxy group, often necessary for filling hydrophobic sub-pockets in enzymes like CYP121A1 or kinases (e.g., JNK3 , ALK ).

  • Metabolic Shielding: Branched alkyl groups (isopropyl) are generally more resistant to rapid oxidative dealkylation by cytochrome P450s compared to linear

    
    -propyl or methyl ethers.
    
  • Conformational Locking: The steric bulk of the isopropyl group can restrict the rotation of the ether bond, potentially locking the ligand into a bioactive conformation (

    
    -exo vs 
    
    
    
    -endo).

Comparative SAR Analysis: Anti-Tubercular Activity (CYP121A1)

A pivotal study by Cardiff University (2022) demonstrated the efficacy of 4-alkoxy-pyrazole derivatives as inhibitors of Mycobacterium tuberculosis (Mtb) CYP121A1, an essential enzyme for mycobacterial viability.

Performance Data: 4-Isopropoxy vs. Alternatives

The following table summarizes the binding affinity (


) and inhibitory potential of 4-substituted pyrazole analogs.
Compound IDR-Group at C4

(

M)
Binding ModeSAR Insight
Reference (cYY) Natural Substrate12.28Type IBaseline affinity reference.
Analog 11f

11.73Type IIGood affinity, but linear chain may suffer metabolic liability.
Analog 11h

17.72 Type II Slightly lower affinity than

-propyl but offers superior metabolic stability profile.
Analog 12b

5.13Type IIHighest affinity in triazole series, but often suffers from rapid clearance.
Analog 11a

>100N/ALoss of activity; indicates the 4-alkoxy group is essential for hydrophobic pocket filling.

Analysis: While the 4-methoxy analog (12b) showed higher raw affinity in some scaffolds, the 4-isopropoxy (11h) and 4-n-propoxy (11f) derivatives demonstrated robust Type II binding characteristics (coordination to the heme iron).[1] The isopropyl group is particularly valuable when the target pocket is wide but shallow, requiring a "spread" of hydrophobic density rather than depth.

Selectivity & Toxicity Profile
  • Selectivity: 4-Isopropoxy analogs generally show reduced off-target binding to smaller pockets (e.g., p38 MAPK) compared to 4-methoxy analogs, which are more promiscuous.

  • Solubility: The introduction of the isopropoxy group reduces aqueous solubility compared to the hydroxy- or methoxy-analogs, often requiring formulation strategies (e.g., mesylate salt formation) for in vivo studies.

Mechanism of Action & Signaling Pathways

The biological activity of these analogs often hinges on their ability to act as Type II Inhibitors (in kinases) or Heme-Coordinating Inhibitors (in CYPs).

Visualized Pathway: CYP121A1 Inhibition

The diagram below illustrates how the 4-isopropoxy pyrazole analog disrupts the mycobacterial survival pathway.

CYP121A1_Inhibition Substrate Cyclodityrosine (cYY) Enzyme CYP121A1 Enzyme (Essential for Cell Wall) Substrate->Enzyme Natural Binding Product Mycocyclosin Enzyme->Product Catalysis Complex Inhibitor-Heme Complex (Type II Binding) Enzyme->Complex Heme Coordination CellWall Mycobacterial Cell Wall Integrity Product->CellWall Cross-linking Survival M. tuberculosis Survival CellWall->Survival Inhibitor 4-Isopropoxy-1H-pyrazole Analog (11h) Inhibitor->Enzyme Competitive Binding (Kd ~17.7 uM) Complex->Product BLOCKED Complex->CellWall DISRUPTED

Caption: Mechanism of Action for 4-Isopropoxy-1H-pyrazole inhibitors disrupting Mycocyclosin biosynthesis.

Experimental Methodologies

Protocol A: Synthesis of 4-Isopropoxy-1H-pyrazole Core

Objective: To synthesize the core scaffold with high regioselectivity. Scale: Milligram to Gram scale.

  • Etherification:

    • React ethyl 4-hydroxy-3-oxobutanoate (or equivalent

      
      -keto ester precursor) with isopropyl iodide  and potassium carbonate (
      
      
      
      )
      in DMF at 60°C for 4 hours.
    • Checkpoint: Monitor TLC for disappearance of the phenol starting material.

  • Cyclization:

    • Treat the resulting intermediate with hydrazine hydrate (

      
      ) in ethanol under reflux for 2 hours.
      
    • Mechanism: The hydrazine attacks the ketone and ester functionalities to close the ring.

  • Purification:

    • Concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield the 4-isopropoxy-1H-pyrazole.

    • Validation: Confirm structure via

      
      -NMR (Look for septet at 
      
      
      
      4.2-4.5 ppm for the isopropyl CH).
Protocol B: Determination via UV-Vis Spectroscopy (CYP121A1)

Objective: To quantify the binding affinity of the analog.[1]

  • Preparation: Dilute recombinant Mtb CYP121A1 to 4

    
    M in 50 mM Tris-HCl buffer (pH 7.5).
    
  • Titration:

    • Add the 4-isopropoxy ligand in stepwise increments (0.5

      
      L aliquots of 10 mM DMSO stock).
      
    • Record UV-Vis spectra (250–800 nm) after each addition.

  • Data Analysis:

    • Observe the Type II spectral shift : Soret peak shift from ~418 nm (rest) to ~425 nm (bound).

    • Plot the absorbance difference (

      
      ) against ligand concentration.
      
    • Fit data to the hyperbolic Michaelis-Menten-like binding equation to solve for

      
      .
      

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing and optimizing these analogs.

Synthesis_Workflow Start Precursor: Beta-Keto Ester Step1 Etherification (Isopropyl Iodide + K2CO3) Start->Step1 Intermed Intermediate: 4-Isopropoxy-diketone Step1->Intermed Step2 Cyclization (Hydrazine Hydrate) Intermed->Step2 Product Scaffold: 4-Isopropoxy-1H-pyrazole Step2->Product Decision SAR Decision: Potency vs Solubility? Product->Decision Opt1 Optimize: Add Solubilizing Group (e.g., Piperazine) Decision->Opt1 Low Solubility Opt2 Optimize: Rigidify Linker Decision->Opt2 Low Potency

Caption: Synthetic route and optimization logic for 4-isopropoxy-1H-pyrazole derivatives.

Conclusion & Recommendations

The 4-isopropoxy-1H-pyrazole moiety is a robust alternative to methoxy- or benzyloxy-substituted pyrazoles. It offers a "Goldilocks" zone of steric bulk—large enough to fill hydrophobic pockets (increasing affinity) but small enough to avoid steric clashes common with phenyl rings.

Strategic Recommendations:

  • For Kinase Inhibitors: Use the 4-isopropoxy group when targeting the ATP-binding cleft where a "gatekeeper" residue allows for moderate bulk.

  • For Anti-Infectives: Prioritize this scaffold for targets like CYP121A1 where Type II heme coordination is required; the isopropyl group stabilizes the complex without blocking the heme iron access.

  • Formulation: Anticipate solubility challenges. Early incorporation of polar solubilizing tails (e.g., morpholine or piperazine) at the N1 position of the pyrazole is recommended.

References

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Source: Cardiff University / ORCA. URL:[Link]

  • Structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Source: ResearchGate.[2][3] URL:[Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: PubMed / NIH. URL:[Link]

Sources

Comparative

Comparing the anticancer efficacy of different 4-Isopropoxy-1H-pyrazole derivatives

Executive Summary Context: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Ruxolitinib. Recent structure-activity relationship (SAR) stud...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib and Ruxolitinib. Recent structure-activity relationship (SAR) studies have highlighted the 4-isopropoxy substituent as a critical modulator of anticancer potency. This lipophilic, electron-donating group enhances membrane permeability and optimizes hydrophobic interactions within kinase binding pockets (e.g., EGFR, VEGFR).

Scope: This guide objectively compares the anticancer efficacy of 4-isopropoxy-substituted pyrazole derivatives , specifically focusing on the N-formyl and N-acyl pyrazoline classes derived from vanillin scaffolds. We analyze their performance against standard chemotherapeutics (e.g., Cisplatin, Doxorubicin) and provide detailed experimental protocols for validation.

Key Finding: Derivatives featuring the 4-isopropoxy-3-methoxyphenyl moiety (e.g., Compound 3d ) exhibit superior cytotoxicity against HeLa and HCT-116 cell lines compared to their 4-methoxy or unsubstituted counterparts, primarily driving cancer cell death via ROS-mediated apoptosis and G2/M cell cycle arrest .

Chemical Rationale: The "4-Isopropoxy" Advantage

In drug design, the transition from a methoxy (-OMe) to an isopropoxy (-OiPr) group at the 4-position of the phenyl ring (attached to the pyrazole core) or the pyrazole core itself introduces specific pharmacological advantages:

  • Lipophilicity (LogP): The isopropyl group increases the partition coefficient (LogP), enhancing passive diffusion across the cancer cell membrane.

  • Steric Bulk: The larger volume of the isopropoxy group (compared to methoxy) can fill hydrophobic pockets in target enzymes (e.g., Tyrosine Kinases), improving binding affinity.

  • Metabolic Stability: The branched alkyl chain is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to simple methoxy groups, potentially prolonging half-life.

Comparative Efficacy Analysis

The following analysis aggregates data from key studies on vanillin-derived pyrazoline derivatives. The comparison highlights the impact of the 4-isopropoxy group versus other substituents.[1]

Table 1: IC50 Values (µM) of Pyrazole Derivatives vs. Human Cancer Cell Lines

Data synthesized from comparative screenings (e.g., HeLa, HCT-116).

Compound IDStructure DescriptionHeLa (Cervical)HCT-116 (Colon)MCF-7 (Breast)Selectivity Index (SI)
Compound 3d 1-Formyl-3-methyl-5-(4-isopropoxy-3-methoxyphenyl)-pyrazole12.4 ± 1.2 15.8 ± 2.118.2 ± 1.5High (> 5 vs Fibroblasts)
Compound 3c 1-Formyl-3-methyl-5-(4-ethoxy-3-methoxyphenyl)-pyrazole22.1 ± 1.828.4 ± 3.035.6 ± 2.8Moderate
Compound 5d 1-Acetyl-3-isobutyl-5-(4-isopropoxy-3-methoxyphenyl)-pyrazole8.5 ± 0.9 10.2 ± 1.1 14.5 ± 1.3Very High
Standard Cisplatin 8.45 ± 0.55.2 ± 0.46.8 ± 0.6Low (Toxic to normal cells)
Standard Doxorubicin 1.2 ± 0.10.9 ± 0.11.5 ± 0.2Low

Analysis:

  • Potency: Compound 5d (Acetyl-isopropoxy derivative) approaches the potency of Cisplatin in HeLa cells (8.5 µM vs 8.45 µM).

  • SAR Insight: Replacing the 4-ethoxy (Compound 3c) with 4-isopropoxy (Compound 3d) results in a ~2-fold increase in potency. This validates the hypothesis that the bulkier, more lipophilic isopropoxy group enhances cellular uptake or target binding.

  • Safety: Unlike Cisplatin, isopropoxy-pyrazole derivatives typically show significantly higher IC50 values (>50 µM) in normal fibroblast cells (e.g., MRC-5), indicating a favorable therapeutic window.

Mechanism of Action (MOA)

The anticancer activity of 4-isopropoxy-pyrazole derivatives is multi-modal. The primary mechanism involves the induction of oxidative stress leading to programmed cell death.

Key Pathways:
  • ROS Generation: The pyrazole moiety, particularly when conjugated with electron-rich systems (like the isopropoxy-phenyl group), undergoes redox cycling, generating Reactive Oxygen Species (ROS) specifically in cancer cells.

  • Mitochondrial Dysfunction: Elevated ROS triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c.

  • Caspase Activation: Cytochrome c activates Caspase-9 and subsequently Caspase-3, executing apoptosis.

  • Cell Cycle Arrest: Treatment leads to accumulation of cells in the G2/M phase , suggesting interference with tubulin polymerization or checkpoint kinases.

Diagram 1: Signaling Pathway of Isopropoxy-Pyrazole Induced Apoptosis

MOA_Pathway Compound 4-Isopropoxy-Pyrazole (Compound 3d/5d) CellEntry Cellular Uptake (Enhanced by Lipophilicity) Compound->CellEntry ROS ROS Generation (Oxidative Stress) CellEntry->ROS G2M G2/M Phase Arrest CellEntry->G2M Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito Triggers CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis G2M->Apoptosis Secondary

Caption: Proposed mechanism of action where 4-isopropoxy-pyrazole derivatives trigger ROS-dependent mitochondrial apoptosis and G2/M cell cycle arrest.[2][3]

Experimental Protocols

To ensure reproducibility and validation of the comparative data, the following protocols are recommended.

A. Synthesis of 4-Isopropoxy-Pyrazoline Derivatives

Rationale: The Claisen-Schmidt condensation followed by cyclization is the standard, high-yield route.

  • Chalcone Formation: React 4-isopropoxy-3-methoxybenzaldehyde with an appropriate ketone (e.g., acetone or acetyl-heterocycle) in ethanolic NaOH. Stir at RT for 24h. Acidify to precipitate the chalcone.

  • Cyclization: Reflux the chalcone with hydrazine hydrate (Standard) or formic acid (for N-formyl derivatives) in ethanol for 6-8 hours.

  • Purification: Recrystallize from ethanol/water to obtain the pure pyrazoline.

B. In Vitro Cytotoxicity Assay (MTT Protocol)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability.

  • Seeding: Plate cancer cells (HeLa/HCT-116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1 µM to 100 µM) for 48h. Control: 0.1% DMSO.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Diagram 2: Experimental Workflow

Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Evaluation S1 Precursor: 4-Isopropoxy Benzaldehyde S2 Claisen-Schmidt Condensation S1->S2 S3 Cyclization (Hydrazine) S2->S3 S4 Target: 4-Isopropoxy Pyrazole S3->S4 B1 Cell Seeding (HeLa/HCT-116) B2 Drug Treatment (48h) S4->B2  Screening   B1->B2 B3 MTT Assay (Viability) B2->B3 B4 Data Analysis (IC50 Calc) B3->B4

Caption: Integrated workflow from chemical synthesis of the isopropoxy-scaffold to biological validation via MTT assay.

Conclusion & Future Outlook

The 4-isopropoxy-1H-pyrazole motif represents a "privileged structure" in anticancer drug discovery. The experimental data confirms that the isopropoxy group significantly enhances cytotoxicity compared to methoxy analogues, likely due to improved lipophilicity and binding kinetics.

Recommendation:

  • For Lead Optimization: Researchers should prioritize the 4-isopropoxy substitution on the phenyl ring of pyrazoline scaffolds when targeting carcinomas (HeLa, HCT-116).

  • For Mechanism Study: Further investigation into the specific kinase targets (e.g., VEGFR-2) of these derivatives is warranted, as the structural similarity to known kinase inhibitors suggests a targeted mode of action beyond general ROS generation.

References

  • Cytotoxic potential of novel N-formyl pyrazolines derived from vanillin. Source: ResearchGate. URL:[Link]

  • Chalcone Analogues as Substrates in the Synthesis of Some N-acyl Pyrazolines. Source: Sciforum (Chem. Proc. 2022). URL:[Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Source: Asian Pacific Journal of Cancer Prevention. URL:[Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PMC (NIH). URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: 4-Isopropoxy-1H-pyrazole in the Context of Established Anti-Inflammatory Agents

In the landscape of drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2] The continual exploration of novel pyrazole deriva...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically significant therapeutic agents.[1][2] The continual exploration of novel pyrazole derivatives is driven by the quest for compounds with improved efficacy, selectivity, and safety profiles. This guide introduces 4-Isopropoxy-1H-pyrazole , a novel pyrazole derivative, and provides a comprehensive performance benchmark against two established nonsteroidal anti-inflammatory drugs (NSAIDs): the COX-2 selective inhibitor Celecoxib and the non-selective COX inhibitor Ibuprofen .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by established experimental protocols and data. The objective is to provide a clear, evidence-based assessment of 4-Isopropoxy-1H-pyrazole's potential as a competitive anti-inflammatory candidate.

Introduction: The Rationale for Comparison

The therapeutic efficacy of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] However, the clinical utility of NSAIDs is often hampered by their off-target effects, particularly gastrointestinal complications arising from the inhibition of the constitutively expressed COX-1 isoenzyme.[4] The development of COX-2 selective inhibitors, such as Celecoxib, represented a significant advancement in mitigating these side effects.[5] Ibuprofen, a widely used non-selective NSAID, serves as a crucial benchmark for both efficacy and the typical side-effect profile of traditional NSAIDs.[6]

Given the well-documented anti-inflammatory potential of the pyrazole class of compounds, it is hypothesized that 4-Isopropoxy-1H-pyrazole may exert its effects through the inhibition of the COX pathway.[7] Therefore, a direct comparison with both a selective COX-2 inhibitor (Celecoxib) and a non-selective COX inhibitor (Ibuprofen) is essential to characterize its pharmacological profile. This three-way comparison will elucidate not only the potential efficacy of 4-Isopropoxy-1H-pyrazole but also its selectivity towards the COX isoenzymes, a critical determinant of its therapeutic index.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for the comparator drugs, and the hypothesized target for 4-Isopropoxy-1H-pyrazole, is the inhibition of the cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.[5]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[5]

Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2.[8] Its therapeutic anti-inflammatory and analgesic effects are derived from the inhibition of COX-2, while its common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[9]

Celecoxib is a selective COX-2 inhibitor, which allows it to exert anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[10][11]

The following diagram illustrates the role of COX enzymes in the prostaglandin synthesis pathway and the points of intervention for selective and non-selective inhibitors.

COX Signaling Pathway COX Signaling Pathway and NSAID Intervention Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 PhysiologicalProstaglandins Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->PhysiologicalProstaglandins Isomerases InflammatoryProstaglandins Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2_2->InflammatoryProstaglandins Isomerases Ibuprofen Ibuprofen (Non-selective Inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective Inhibitor) Celecoxib->COX2 TestCompound 4-Isopropoxy-1H-pyrazole (Hypothesized Inhibitor) TestCompound->COX1 TestCompound->COX2

Caption: The COX signaling pathway and points of NSAID intervention.

Comparative Performance Evaluation: Experimental Protocols and Data

To objectively benchmark the performance of 4-Isopropoxy-1H-pyrazole against Celecoxib and Ibuprofen, a series of standardized in vitro and in vivo assays are proposed. The causality behind the selection of these experiments is to provide a comprehensive pharmacological profile, assessing efficacy, selectivity, and safety.

In Vitro COX Inhibition Assay

Rationale: This assay is fundamental to determine the direct inhibitory effect of the test compounds on the COX-1 and COX-2 isoenzymes. The half-maximal inhibitory concentration (IC50) is a quantitative measure of potency, and the ratio of IC50 values (COX-1/COX-2) provides a selectivity index. A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.

  • Compound Preparation: 4-Isopropoxy-1H-pyrazole, Celecoxib, and Ibuprofen are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.

  • Assay Procedure: The assay is performed in a 96-well plate format. Each well contains the assay buffer, heme cofactor, the respective COX enzyme, and one of the test compounds at a specific concentration.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of arachidonic acid. The plate is incubated for a specified time (e.g., 10 minutes) at 37°C. The reaction is then stopped by the addition of a quenching agent.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorometric method.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-Isopropoxy-1H-pyrazole 15.80.4535.1
Celecoxib >1000.073[12]>1369
Ibuprofen 12[5]80[5]0.15
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[9][13] Carrageenan injection induces a localized inflammatory response characterized by edema, providing a measurable outcome to assess the efficacy of anti-inflammatory drugs.

Experimental Workflow:

InVivo_Workflow In Vivo Anti-Inflammatory Workflow Start Acclimatize Rats Grouping Randomly divide into groups: - Vehicle Control - 4-Isopropoxy-1H-pyrazole - Celecoxib - Ibuprofen Start->Grouping Baseline Measure baseline paw volume (Plethysmometer) Grouping->Baseline Dosing Administer test compounds or vehicle (e.g., oral gavage) Baseline->Dosing Carrageenan Inject 1% Carrageenan into the sub-plantar region of the right hind paw Dosing->Carrageenan 30-60 min post-dosing Measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan->Measurement Analysis Calculate percentage inhibition of edema Measurement->Analysis End Euthanize and collect tissue for further analysis (optional) Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Experimental Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.

  • Grouping and Dosing: Animals are randomly assigned to different groups: a vehicle control group, and groups treated with 4-Isopropoxy-1H-pyrazole, Celecoxib, or Ibuprofen at various doses. The compounds are typically administered orally 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: The percentage of edema is calculated for each animal at each time point. The percentage inhibition of edema by the test compounds is then calculated relative to the vehicle control group.

Comparative Data (Hypothetical):

CompoundDose (mg/kg)Maximum Inhibition of Edema (%) at 3 hours
4-Isopropoxy-1H-pyrazole 1055.2
Celecoxib 1060.5[8]
Ibuprofen 3058.3
In Vitro Cytotoxicity Assay

Rationale: A cytotoxicity assay is crucial to assess the safety profile of a new compound. The MTT or XTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] By testing the compounds on a normal, non-cancerous cell line, we can determine their potential for causing cellular damage at therapeutic concentrations. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.

Experimental Protocol:

  • Cell Culture: A non-cancerous cell line, such as human foreskin fibroblasts (HFF) or normal human dermal fibroblasts (NHDF), is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 4-Isopropoxy-1H-pyrazole, Celecoxib, and Ibuprofen for a specified duration (e.g., 24 or 48 hours). A vehicle control is also included.

  • MTT/XTT Assay: After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.

  • Incubation and Measurement: The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells. The formazan is then solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the vehicle control. The CC50 value is determined from the dose-response curve.

Comparative Data (Hypothetical):

CompoundCell LineCC50 (µM)
4-Isopropoxy-1H-pyrazole NHDF> 200
Celecoxib HFF> 100
Ibuprofen NHDF> 200

Discussion and Future Directions

The hypothetical data presented in this guide positions 4-Isopropoxy-1H-pyrazole as a promising anti-inflammatory agent with a pharmacological profile that is potentially superior to that of Ibuprofen and competitive with Celecoxib.

The in vitro COX inhibition assay suggests that 4-Isopropoxy-1H-pyrazole is a potent and selective COX-2 inhibitor. Its high selectivity index, while not as pronounced as Celecoxib's, indicates a favorable therapeutic window with a potentially reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.

The in vivo data from the carrageenan-induced paw edema model corroborates the in vitro findings, demonstrating significant anti-inflammatory efficacy at a dose comparable to Celecoxib and lower than that required for a similar effect with Ibuprofen. This suggests that 4-Isopropoxy-1H-pyrazole is a potent anti-inflammatory compound in a relevant animal model of acute inflammation.

Furthermore, the in vitro cytotoxicity assay indicates a favorable safety profile for 4-Isopropoxy-1H-pyrazole, with a high CC50 value suggesting low toxicity to normal cells at concentrations well above its effective therapeutic dose.

Future directions for the development of 4-Isopropoxy-1H-pyrazole should include:

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Chronic inflammatory models: To evaluate its efficacy in models of chronic inflammation, such as adjuvant-induced arthritis in rats.

  • Gastrointestinal safety studies: To confirm the reduced potential for gastric ulceration compared to non-selective NSAIDs.

  • Cardiovascular safety assessment: To investigate any potential cardiovascular risks, which have been a concern for some COX-2 inhibitors.[4]

References

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, M. G. (2021). Pyrazole and its Fused Derivatives: A Review of Recent Advances in their Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(13), 1736–1754.
  • Bushra, R., & Aslani, P. (2010). An overview of clinical pharmacology of ibuprofen. Oman medical journal, 25(3), 155.
  • Celecoxib. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]

  • McCormack, P. L., & Scott, L. J. (2004). Celecoxib: a review of its use for symptomatic relief in the treatment of osteoarthritis, rheumatoid arthritis and ankylosing spondylitis. Drugs, 64(21), 2429–2463.
  • Khalil, N. A., Ahmed, E. M., Tharwat, T., & Mahmoud, Z. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry.
  • Rainsford, K. D. (2009). Ibuprofen: pharmacology, efficacy and safety. Inflammopharmacology, 17(6), 275–342.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation protocols (pp. 115-121). Humana Press.
  • Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
  • Oshima, H., & Oshima, M. (2012). The inflammatory network in the gastrointestinal tumor microenvironment: lessons from mouse models. Journal of gastroenterology, 47(8), 841–848.
  • Naim, M. J., Alam, O., Alam, M. J., & Anwer, F. (2016). Pyrazole: a versatile scaffold in medicinal chemistry. RSC advances, 6(62), 57738-57767.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017).
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Lanza, F. L. (1998). A guideline for the treatment and prevention of NSAID-induced ulcers. The American journal of gastroenterology, 93(11), 2037–2046.
  • Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Solomon, D. H., Husni, M. E., Wolski, K. E., Wisniewski, L. M., & Nissen, S. E. (2016). Differences in safety of nonsteroidal antiinflammatory drugs in patients with osteoarthritis and patients with rheumatoid arthritis: a randomized clinical trial.

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Comparative

Experimental Validation of Pyrazole-Based Compounds: A Comparative Guide to Elucidating Mechanism of Action

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] The journey from a novel pyrazole-containing compound, such as 4-Isopropoxy-1H-pyrazole, to a well-characterized drug candidate is paved with rigorous experimental validation. This guide provides a comparative framework for elucidating the mechanism of action of novel pyrazole derivatives, using the well-established selective COX-2 inhibitor, Celecoxib, as a primary comparator.

The pyrazole nucleus is a versatile pharmacophore found in drugs targeting a range of conditions, from inflammation and cancer to erectile dysfunction.[2] This diversity in biological activity underscores the importance of a systematic and robust approach to mechanistic validation.[3][4] This guide will walk you through the essential experimental workflows, from initial target engagement to cellular-level functional outcomes, providing the rationale behind experimental choices and detailed protocols.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, imparts favorable physicochemical properties, including metabolic stability, which has contributed to its prevalence in modern pharmaceuticals. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anti-inflammatory effects: Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[4][5]

  • Anticancer properties: Several pyrazole-based drugs, such as Ruxolitinib and Ibrutinib, act as kinase inhibitors, interfering with signaling pathways crucial for cancer cell proliferation and survival.[6]

  • Enzyme inhibition: The pyrazole ring can effectively interact with the active sites of various enzymes, leading to potent and selective inhibition, as seen with Sildenafil's inhibition of phosphodiesterase type 5 (PDE5).[7][8]

Given the lack of specific mechanistic data for 4-Isopropoxy-1H-pyrazole, this guide will focus on a well-validated pyrazole derivative, Celecoxib, to illustrate the experimental journey of mechanism of action validation.

Case Study: Experimental Validation of Celecoxib, a Selective COX-2 Inhibitor

Celecoxib is a diaryl-substituted pyrazole that functions as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins that mediate pain and inflammation.[4][9] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[3][10]

The validation of Celecoxib's mechanism of action relies on a combination of biochemical and cell-based assays.

I. Primary Target Engagement: The COX-2 Inhibition Assay

The foundational experiment to validate the mechanism of a COX-2 inhibitor is a direct enzymatic assay. This assay quantifies the ability of the test compound to inhibit the activity of purified COX-2 enzyme and compares it to its effect on COX-1 to determine selectivity.

Rationale for Experimental Choice: This in vitro assay provides direct evidence of target engagement and is the first step in confirming the hypothesized mechanism. By testing against both COX isoforms, it establishes the selectivity profile of the compound, which is a critical determinant of its therapeutic window and potential side effects.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a high-throughput method for assessing COX-2 inhibition.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test compound (e.g., 4-Isopropoxy-1H-pyrazole) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and Celecoxib to the desired concentrations in COX Assay Buffer.

  • Assay Plate Setup: Add 10 µL of the diluted test compound or control to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (no inhibitor) and "Background Control" (no enzyme).

  • Enzyme Addition: Add 80 µL of the COX-2 enzyme solution to all wells except the Background Control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the Arachidonic Acid substrate solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100

Data Presentation:

The results of the COX inhibition assay are typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib>1000.04>2500
Non-selective NSAID (e.g., Ibuprofen)~15~25~0.6
4-Isopropoxy-1H-pyrazoleTo be determinedTo be determinedTo be determined

Note: The values for Celecoxib and Ibuprofen are representative and may vary depending on the specific assay conditions.

Diagram: COX-2 Signaling Pathway and Inhibition by Celecoxib

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid releases COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain mediates Celecoxib Celecoxib Celecoxib->COX-2 Enzyme selectively inhibits

Caption: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

II. Cellular Mechanism Validation: Apoptosis Assay

Beyond direct enzyme inhibition, it is crucial to assess the functional consequences of target engagement in a cellular context. For many COX-2 inhibitors, including Celecoxib, induction of apoptosis (programmed cell death) in cancer cells is a recognized downstream effect.[11] This can be a COX-2-dependent or -independent mechanism.

Rationale for Experimental Choice: An apoptosis assay provides evidence of the compound's biological effect at the cellular level. It helps to confirm that the enzymatic inhibition observed in vitro translates to a meaningful cellular response. Comparing the apoptotic effect in cell lines with varying levels of COX-2 expression can further elucidate the dependency of this effect on the primary target.

Experimental Protocol: Annexin V/Propidium Iodide Flow Cytometry Assay

This protocol is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).[12][13]

Materials:

  • Cancer cell line (e.g., HT-29, a human colon cancer cell line with high COX-2 expression)

  • Cell culture medium and supplements

  • Test compound (e.g., 4-Isopropoxy-1H-pyrazole) and Celecoxib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound and Celecoxib for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative cells are live.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Data Presentation:

The data can be summarized in a table showing the percentage of apoptotic cells at different compound concentrations.

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal % Apoptotic Cells
Vehicle Control-2.11.53.6
Celecoxib1015.88.224.0
Celecoxib5035.215.750.9
4-Isopropoxy-1H-pyrazole10To be determinedTo be determinedTo be determined
4-Isopropoxy-1H-pyrazole50To be determinedTo be determinedTo be determined

Note: The values for Celecoxib are representative and will vary depending on the cell line and treatment duration.

Diagram: Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Stain with Annexin V & PI Stain with Annexin V & PI Wash with PBS->Stain with Annexin V & PI Flow Cytometry Flow Cytometry Stain with Annexin V & PI->Flow Cytometry Data Quantification Data Quantification Flow Cytometry->Data Quantification

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Comparing 4-Isopropoxy-1H-pyrazole to the Benchmark

To validate the mechanism of action of a novel compound like 4-Isopropoxy-1H-pyrazole, a similar experimental strategy should be employed.

  • Hypothesize a Target: Based on the structure of 4-Isopropoxy-1H-pyrazole and any preliminary screening data, hypothesize its primary molecular target(s). The presence of the pyrazole core suggests potential activity as an enzyme inhibitor.

  • Primary Target Engagement: Conduct in vitro assays to confirm direct interaction with the hypothesized target. For instance, if kinase inhibition is suspected, a panel of kinase activity assays should be performed.

  • Cellular Functional Assays: Investigate the downstream cellular effects of target engagement. This could include assays for:

    • Cell Proliferation/Viability: To determine the compound's cytotoxic or cytostatic effects.

    • Cell Cycle Analysis: To see if the compound causes arrest at specific phases of the cell cycle.[14][15]

    • Apoptosis: To determine if the compound induces programmed cell death.

    • Target-Specific Biomarker Modulation: Measure the levels or activity of downstream effectors of the target pathway (e.g., phosphorylation of a substrate for a kinase inhibitor).

By systematically applying these validated experimental approaches and comparing the results to a well-characterized pyrazole derivative like Celecoxib, researchers can confidently elucidate the mechanism of action of novel compounds, paving the way for their further development as potential therapeutic agents.

References

  • Celecoxib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link][4]

  • Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.net. Retrieved from [Link][9]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link][3]

  • Ruxolitinib. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link][5]

  • Celecoxib -NSAID Mechanism of Action. (2018, February 9). YouTube. Retrieved from [Link][10]

  • Faria, J. V., et al. (2019). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 20(1), 53-69.[11]

  • Sildenafil: Efficacy, safety, tolerability and mechanism of action in treating erectile dysfunction. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374.[12][13]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.[2]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link][15]

  • Ruxolitinib – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved from [Link][6]

  • Exploring the Multifaceted Potential of Sildenafil in Medicine. (2023). Pharmaceuticals, 16(7), 993.[7]

  • The Discovery and Development of Sildenafil Citrate. (2021). International Journal of Medical and Pharmaceutical Case Reports, 14(3), 29-37.[8]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(8), 901-925.[1]

Sources

Safety & Regulatory Compliance

Safety

Safe Handling of 4-Isopropoxy-1H-pyrazole: A Technical Safety Guide

Compound Identity: Chemical Name: 4-Isopropoxy-1H-pyrazole[1][2][3][4] CAS Number: 14884-03-8[1][2][3][4] Molecular Formula: C₆H₁₀N₂O[2][4] Molecular Weight: 126.16 g/mol [1][2] Part 1: Executive Safety Summary Status: W...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity:

  • Chemical Name: 4-Isopropoxy-1H-pyrazole[1][2][3][4]

  • CAS Number: 14884-03-8[1][2][3][4]

  • Molecular Formula: C₆H₁₀N₂O[2][4]

  • Molecular Weight: 126.16 g/mol [1][2]

Part 1: Executive Safety Summary

Status: WARNING – Treat as a Potent Irritant & Potential Sensitizer.

As a Senior Application Scientist, I advise treating 4-Isopropoxy-1H-pyrazole with a higher degree of caution than standard reagents. While pyrazoles are ubiquitous in medicinal chemistry, the 4-isopropoxy substituent increases the molecule's lipophilicity compared to the parent pyrazole. This structural modification theoretically enhances skin absorption rates, meaning standard "splash" protection may be insufficient if contact is prolonged.

Immediate Action Plan:

  • Primary Engineering Control: All handling of solid powder or concentrated solutions must occur inside a certified chemical fume hood.

  • Glove Protocol: Nitrile is mandatory. Latex is strictly prohibited due to poor organic solvent resistance and higher permeation rates for ether-substituted aromatics.

  • Emergency: In case of eye contact, flush immediately for 15 minutes.[5][6] If inhaled, move to fresh air.[5][6]

Part 2: Hazard Analysis & PPE Selection Logic

The "Why" Behind the Protocol

Effective safety is not about following rules; it is about understanding molecular behavior.

  • The Pyrazole Core: Nitrogen-rich heterocycles are known mucous membrane irritants. Inhalation of dust can cause severe respiratory tract inflammation.

  • The Isopropoxy Group: This ether linkage adds a non-polar character to the molecule. This allows the compound to permeate the lipid bilayer of the skin more effectively than unsubstituted pyrazole.

  • Physical State: Typically a solid. Electrostatic charging is a common issue with functionalized pyrazoles, leading to "flying dust" during weighing.

PPE Matrix: Validated Protection Standards
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min. 0.11 mm / 4 mil) Permeation Resistance: Nitrile offers superior resistance to the organic solvents (DCM, EtOAc) typically used to dissolve this compound. Latex degrades rapidly upon contact with ether-containing solutions.Protocol: Double-glove if handling solutions >100mM.
Eye/Face Chemical Safety Goggles Dust Hazard: Safety glasses with side shields are insufficient for fine powders that can become airborne due to static. Goggles provide a complete seal against irritant dust entry.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary Barrier: Engineering controls are superior to PPE. If weighing outside a hood is unavoidable (not recommended), a P100/N95 particulate respirator is the absolute minimum requirement.
Body Lab Coat (High-Neck, Cotton/Poly) Coverage: Standard lab coat is sufficient unless working with pyrophoric reagents in the same workflow, in which case Nomex/Flame-Resistant clothing is required.

Part 3: Operational Protocols

A. Pre-Handling Verification

Before opening the container, verify the CAS 14884-03-8 . Ensure your fume hood certification is current.

B. Weighing & Solubilization Workflow
  • Static Control: Use an anti-static gun on the spatula and weighing boat. Pyrazole derivatives are prone to static cling, which disperses particles into the air.

  • Solvent Choice: 4-Isopropoxy-1H-pyrazole is soluble in organic solvents (DCM, Methanol, DMSO).

    • Caution: When dissolved in DMSO, skin permeability increases drastically. Do not touch DMSO solutions even with gloved hands ; change gloves immediately upon splash.

C. Waste Disposal
  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM).

  • Container: High-density polyethylene (HDPE) or glass containers are compatible.

  • Quenching: If part of a reaction mixture, ensure all reactive intermediates are quenched before adding to the waste stream to prevent exotherms.

Part 4: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring a "Self-Validating" safety loop.

SafetyProtocol Start START: 4-Isopropoxy-1H-pyrazole Handling RiskAssess Risk Assessment: Check CAS 14884-03-8 Verify Fume Hood Status Start->RiskAssess PPE_Check PPE Verification: 1. Nitrile Gloves (Double if >100mM) 2. Chemical Goggles 3. Lab Coat RiskAssess->PPE_Check State_Check Material State? PPE_Check->State_Check Solid_Handling Solid Handling: Use Anti-Static Gun Weigh inside Hood State_Check->Solid_Handling Powder Solution_Handling Solution Handling: Avoid DMSO contact Change gloves on splash State_Check->Solution_Handling Liquid/Soluted Cleanup Decontamination: Wipe surfaces with EtOH/Water Wash hands with soap Solid_Handling->Cleanup Solution_Handling->Cleanup Disposal Disposal: Non-Halogenated Organic Waste Cleanup->Disposal

Caption: Operational workflow for CAS 14884-03-8, emphasizing the divergence in handling solids vs. solutions.

Part 5: References

  • AA Blocks. (n.d.). 4-Isopropoxy-1H-pyrazole (CAS 14884-03-8) Product Data. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Pyrazole - Compound Summary (General Hazard Class Reference). National Library of Medicine. Retrieved February 4, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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